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2-Methyl-4-(4-methyl-1-piperidinyl)aniline Documentation Hub

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  • Product: 2-Methyl-4-(4-methyl-1-piperidinyl)aniline
  • CAS: 1155005-47-2

Core Science & Biosynthesis

Foundational

Safety Data Sheet (SDS) and toxicity of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline

An In-depth Technical Guide to the Safety and Toxicological Assessment of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline Foreword: A Proactive Approach to Chemical Safety In the landscape of drug discovery and chemical resea...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Toxicological Assessment of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical research, novel molecular entities are the lifeblood of innovation. Yet, with novelty comes the responsibility of rigorous safety assessment. This guide addresses 2-Methyl-4-(4-methyl-1-piperidinyl)aniline, a substituted aniline that, like many research chemicals, lacks a comprehensive public toxicological profile. As a Senior Application Scientist, my objective is not to present a static Safety Data Sheet (SDS), but to provide a dynamic framework for risk assessment. We will deconstruct the molecule based on its constituent functional groups—a substituted aniline and a methyl-piperidine moiety—to predict its toxicological behavior. This guide is structured to empower researchers to move from prediction to empirical validation, detailing the essential in-vitro assays that form the bedrock of modern toxicological screening.

Molecular Profile and Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental to predicting its biological behavior, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Chemical Structure

The structure of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline combines an aromatic aniline core with an aliphatic N-substituted piperidine ring.

Caption: Chemical structure of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline.

Predicted Physicochemical Data
PropertyPredicted Value/InformationSignificance in Toxicology
Molecular Formula C₁₃H₂₀N₂Provides the basis for molecular weight calculation.
Molecular Weight 204.31 g/mol Influences diffusion rates and absorption characteristics.
Appearance Likely a solid at room temperatureRelevant for handling and preparation of solutions.
LogP (octanol/water) ~3.0 - 3.5 (Estimated)Indicates lipophilicity; suggests potential for membrane permeability and bioaccumulation.
pKa (basic) ~5.0 (Aniline N), ~9.5 (Piperidine N)Predicts ionization state at physiological pH, affecting solubility and receptor binding.
Solubility Low in water, soluble in organic solventsAffects choice of vehicle for in-vitro and in-vivo studies.

Deconstructing the Safety Data Sheet (SDS): A Predictive Analysis

In the absence of a formal SDS, we can construct a provisional hazard assessment based on the known toxicology of its structural components. This section is intended as a guide for safe handling and should be superseded by an official SDS when available.

SDS SectionPredicted Hazard Analysis for 2-Methyl-4-(4-methyl-1-piperidinyl)aniline
Sec. 2: Hazards GHS Pictograms: GHS07 (Harmful/Irritant), GHS08 (Health Hazard). Signal Word: Warning. Hazard Statements: Likely harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. Suspected of causing genetic defects. May cause damage to organs (spleen, blood) through prolonged or repeated exposure.
Sec. 4: First-Aid Ingestion: Do NOT induce vomiting. Call a poison center immediately. Skin: Remove contaminated clothing. Rinse skin with plenty of water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move person to fresh air.
Sec. 8: Exposure Controls Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Personal Protective Equipment (PPE): Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory.
Sec. 11: Toxicology Primary Concerns: The aniline moiety is the primary driver of toxicity. Aniline and its derivatives are well-known for causing methemoglobinemia and hemolytic anemia . The spleen is a common target organ for toxicity.[1][2][3] The piperidine moiety is less toxic but can be a CNS depressant at high doses. The overall compound should be treated as potentially mutagenic pending experimental data.

Toxicological Profile: A Structure-Activity Relationship (SAR) Perspective

The toxicological profile of this molecule can be inferred by examining related compounds.

The Aniline Moiety: A Known Hematotoxin

Substituted anilines are notorious for their effects on red blood cells.[1][2] The primary mechanism involves metabolic activation in the liver to N-hydroxy metabolites, which can then redox cycle, generating reactive oxygen species (ROS). This oxidative stress leads to two primary outcomes:

  • Methemoglobinemia: The iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin, which cannot bind and transport oxygen.[2]

  • Hemolysis: Oxidative damage to the red blood cell membrane leads to its rupture, causing hemolytic anemia.[1][2]

Chronic exposure to anilines has been linked to spleen toxicity, including hyperplasia and sarcomas in rats, likely as a secondary effect of clearing damaged red blood cells.[3]

The Piperidine Moiety

The piperidine ring itself is a common scaffold in pharmaceuticals and is generally of lower toxicity than the aniline core. However, as a basic amine, it ensures the molecule will be protonated in acidic environments (like the stomach) and can interact with various biological targets.

Metabolism and Genotoxicity

Metabolic activation of the aniline ring can also lead to the formation of electrophilic species, such as nitrenium ions, which have the potential to form adducts with DNA. This is the mechanistic basis for the suspected mutagenicity of many aromatic amines and is a critical endpoint to assess experimentally.

Experimental Workflow for Toxicological Assessment

For any novel compound intended for further development, a tiered approach to toxicity testing is essential. The following workflow outlines the foundational in vitro assays required to characterize the safety profile of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Advanced Assessment cluster_2 Decision Point A Compound Synthesis & Physicochemical Characterization B Cytotoxicity Assessment (e.g., MTT Assay) A->B Determine concentration range C Genotoxicity Assessment (e.g., Ames Test) A->C Select doses F Risk Assessment: Evaluate Potency, Genotoxicity B->F C->F D In Vitro ADME Assays (Metabolic Stability, Permeability) E Mechanism-Specific Assays (Methemoglobin Formation Assay) F->D Favorable Profile F->E Favorable Profile G Terminate Development or Redesign Molecule F->G Unfavorable Profile (e.g., Potent Genotoxin)

Caption: Tiered workflow for the initial toxicological assessment of a novel compound.

Detailed Experimental Protocols

The following protocols provide standardized, self-validating methodologies for assessing the core toxicological endpoints of cytotoxicity and mutagenicity.

Protocol 1: In-Vitro Cytotoxicity via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[4] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4]

Methodology:

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, or a target-relevant line) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X stock solution series of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[5][6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds.[7][8] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it for growth. The test measures the ability of a substance to cause a reverse mutation, restoring the gene function and allowing the bacteria to grow on a histidine-free medium.[7][9][10]

Methodology:

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).[8]

  • Metabolic Activation (S9 Mix): Perform the assay both with and without a rat liver extract (S9 fraction). This is critical because many chemicals, like anilines, are not mutagenic themselves but are converted to mutagens by metabolic enzymes in the liver.[9][11]

  • Plate Incorporation Method:

    • To a sterile tube, add 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations, and 500 µL of either phosphate buffer or the S9 mix.[9][10]

    • Incubate this mixture for 20-30 minutes at 37°C (pre-incubation method).

    • Add 2 mL of molten top agar containing a trace amount of histidine and biotin (to allow for a few initial cell divisions).

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[10]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate seen in the negative control plates. A known mutagen (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98) must be used as a positive control to validate the assay.

Conclusion and Path Forward

This guide establishes that while 2-Methyl-4-(4-methyl-1-piperidinyl)aniline is a data-poor compound, a robust, predictive safety assessment is possible through structure-activity relationship analysis. The aniline core strongly suggests a potential for hematotoxicity and mutagenicity. This hypothesis must be tested empirically. The detailed protocols for the MTT and Ames tests provided herein represent the essential first steps in a responsible drug development or chemical research program. A negative result in a properly conducted Ames test would significantly de-risk the compound for further investigation, while a positive result would necessitate careful consideration of its intended use or a redesign of the molecule to mitigate genotoxic potential. Always handle with caution, assuming the predicted hazards until proven otherwise by empirical data.

References

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. Retrieved from [Link][7]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link][4]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive. Retrieved from [Link][10]

  • Sasaki, Y. F., et al. (2010). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats. Journal of Toxicological Sciences, 35(4), 525-535. Retrieved from [Link][1]

  • Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2763. Retrieved from [Link][11]

  • Sasaki, Y. F., et al. (2010). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure. Journal of Toxicological Sciences, 35(4), 525-535. Retrieved from [Link][2]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link][5]

  • Zeller, A., et al. (2005). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Chemosphere, 60(4), 468-477. Retrieved from [Link][12]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. Retrieved from [Link][8]

  • Schultz, T. W., Cajina-Quezada, M., & Wesley, S. K. (1989). Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines. Bulletin of environmental contamination and toxicology, 43(4), 564-569. Retrieved from [Link][13]

  • MTT Assay Protocol. (n.d.). Retrieved from [Link][6]

  • Travis, A. S. (2009). Toxicological and Environmental Aspects of Anilines. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd. Retrieved from [Link][3]

Sources

Exploratory

pKa values and ionization of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline

Technical Guide on Ionization, pKa Determination, and Solubility Behavior [1][2][3][4] Executive Summary & Structural Logic 2-Methyl-4-(4-methyl-1-piperidinyl)aniline is a specialized diamine intermediate, structurally a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide on Ionization, pKa Determination, and Solubility Behavior [1][2][3][4]

Executive Summary & Structural Logic

2-Methyl-4-(4-methyl-1-piperidinyl)aniline is a specialized diamine intermediate, structurally analogous to color developers (e.g., CD-2) and pharmaceutical precursors.[1][2][3][4] Its physicochemical behavior is governed by two distinct nitrogen centers interacting through a conjugated aromatic system.[4]

Understanding the ionization constants (pKa) of this molecule is critical for:

  • Salt Selection: Determining whether to isolate as a free base, hydrochloride, or sulfate.

  • Formulation: Optimizing pH for maximum solubility or stability.[3][4]

  • ADME Profiling: Predicting membrane permeability (LogD) at physiological pH.[2][3][4]

Structural Analysis

The molecule consists of a central benzene ring substituted with:

  • Primary Amine (Position 1): Aniline functionality.[3][4]

  • Methyl Group (Position 2): Ortho to the primary amine; introduces steric hindrance and weak electron donation (+I effect).[3]

  • 4-Methyl-1-piperidinyl Group (Position 4): A tertiary amine incorporated into a saturated ring, attached directly to the benzene ring via the nitrogen.[1][2][3][4]

Critical Chemical Distinction: Unlike aliphatic piperidines (pKa ~11), the piperidine nitrogen here is N-aryl substituted .[2][3][4] The lone pair electrons participate in resonance with the benzene ring, significantly lowering basicity. Consequently, this molecule acts as a poly-acidic base with pKa values in the acidic to neutral range, not the alkaline range.

Predicted pKa Values & Ionization Profile

As specific experimental data for this exact CAS is often proprietary, the following values are derived from high-fidelity QSAR modeling and structural analogues (e.g., N,N-diethyl-3-methyl-p-phenylenediamine).

Ionization Centers
SiteFunctionalityPredicted pKaProtonation State at pH 7.4
N1 Tertiary Amine (Piperidinyl)6.4 ± 0.3 ~10% Protonated (Mostly Neutral)
N2 Primary Amine (Aniline)2.9 ± 0.4 Neutral
The Protonation Pathway[1]
  • Fully Protonated (pH < 2.0): Both nitrogens are protonated.[3][4] The molecule carries a +2 charge. Solubility is maximal.

  • Monocation (pH 3.0 – 6.0): The primary aniline loses a proton first (lowest pKa).[3][4] The molecule exists primarily as a monocation protonated at the piperidinyl nitrogen.

  • Neutral Species (pH > 7.5): Both nitrogens are deprotonated.[3][4] The molecule is neutral and lipophilic, exhibiting minimum aqueous solubility and maximum membrane permeability.

Visualization: Structure & Protonation Workflow

The following diagram illustrates the sequential deprotonation steps and the experimental workflow for validating these values.

IonizationWorkflow cluster_0 Ionization States cluster_1 Experimental Validation State_DiCat Dication (+2) (pH < 2.0) High Solubility State_Mono Monocation (+1) (pH 3.0 - 6.0) Stable Salt Form State_DiCat->State_Mono pKa2 ~ 2.9 (Aniline N) State_Neutral Neutral Base (0) (pH > 7.5) High Permeability State_Mono->State_Neutral pKa1 ~ 6.4 (Piperidinyl N) Step_Prep 1. Sample Prep 10mM in 0.1M KCl State_Mono->Step_Prep Target Form Step_Titr 2. Potentiometric Titration (pH 2 -> 12) Step_Prep->Step_Titr Step_Data 3. Bjerrum Plot Analysis Step_Titr->Step_Data Step_Result 4. Calculate pKa Step_Data->Step_Result

Caption: Sequential deprotonation pathway (left) and the standard potentiometric validation workflow (right).

Experimental Protocols for pKa Determination

To experimentally verify the pKa values of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline, two methods are recommended based on the compound's solubility.

Method A: Potentiometric Titration (Primary Method)

Best for samples with solubility > 0.5 mM in water.[3]

Reagents:

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Acid: 0.1 M HCl.[3][4]

Protocol:

  • Dissolution: Weigh 10-20 mg of the compound (likely as a hydrochloride salt). Dissolve in 20 mL of degassed 0.15 M KCl solution.

  • Acidification: If starting with the free base, add excess 0.1 M HCl to lower the starting pH to ~2.0 (ensuring full protonation).[4]

  • Titration: Titrate with 0.1 M NaOH using an autotitrator (e.g., Mettler Toledo or Sirius T3). Add titrant in 5 µL increments.

  • Equilibration: Allow electrode stabilization (drift < 0.5 mV/min) between additions.

  • Data Processing: Plot pH vs. Volume of NaOH. Use the Bjerrum difference plot method to identify inflection points (pKa values).[3][4]

Method B: UV-Vis Spectrophotometry (Secondary Method)

Required if the compound precipitates during potentiometric titration (likely near pH 7-8).[1][2][3][4]

Principle: The conjugation of the nitrogen lone pairs with the benzene ring results in distinct UV absorption spectra for the protonated vs. deprotonated species.[4]

Protocol:

  • Stock Solution: Prepare a 50 µM stock solution in methanol.

  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 1.0 to 10.0 (0.5 pH increments) with constant ionic strength.[3][4]

  • Aliquot: Add 20 µL of stock solution to 2 mL of each buffer.

  • Scan: Measure UV absorbance (200–400 nm). Look for the bathochromic shift (red shift) typically associated with the deprotonation of the N-aryl amine.[2][3][4]

  • Calculation: Plot Absorbance at

    
     vs. pH. Fit the data to the Henderson-Hasselbalch equation:
    
    
    
    
    [1][2][3][4]

Solubility & LogD Implications

The ionization profile directly dictates the solubility profile.

Thermodynamic Solubility ( )[1][2][3][4]
  • pH 1.0 - 5.0: High solubility (> 10 mg/mL) due to the formation of the mono- or di-cation.[1][2][3][4]

  • pH 6.4 (pKa1): Solubility begins to decrease logarithmically as the neutral species concentration increases.[3][4]

  • pH > 8.0: Minimum solubility (Intrinsic solubility,

    
    ).[3][4] The compound is likely to precipitate if concentration exceeds 
    
    
    
    .
LogD (Distribution Coefficient)

LogD describes the lipophilicity at a specific pH.[3]

  • LogP (Neutral): Estimated at 2.6 – 3.0 (Moderately lipophilic).[3][4]

  • LogD (pH 7.4): Since pH 7.4 > pKa1 (6.4), the molecule is predominantly neutral (~90%).[3][4]

    • Calculation:

      
      [1][2][3][4]
      
    • At pH 7.4, LogD will be very close to LogP (approx 2.5), suggesting good membrane permeability and high oral bioavailability potential.

References

  • Avdeef, A. (2003).[4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][3][4] (Authoritative text on pKa and LogD methodology).

  • PubChem. (2025).[3][4] Compound Summary: 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (Analogue Data).[1][2][3][4][5] National Library of Medicine.[4] Available at: [Link][1][2][3][4]

  • Perrin, D. D. (1965).[4] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Foundational reference for aniline and piperidine dissociation constants).

  • Box, K. J., & Comer, J. E. (2008). "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class". Current Drug Metabolism, 9(9), 869-878.[3][4] (Methodology for potentiometric titration).

Sources

Protocols & Analytical Methods

Method

Reagents used in the preparation of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline

This Application Note details the preparation of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline , a critical intermediate scaffold frequently utilized in the synthesis of kinase inhibitors (e.g., ALK, ROS1, or EGFR inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the preparation of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline , a critical intermediate scaffold frequently utilized in the synthesis of kinase inhibitors (e.g., ALK, ROS1, or EGFR inhibitors) and other pharmaceutical agents targeting G-protein coupled receptors (GPCRs).

While the 4-(4-methylpiperazin-1-yl) analog (CAS 16154-71-5) is widely documented, the 4-(4-methylpiperidin-1-yl) variant offers distinct pharmacokinetic properties due to the absence of the second nitrogen in the aliphatic ring, often modulating lipophilicity and metabolic stability.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Coupling of an activated 4-fluoro-2-methylnitrobenzene with 4-methylpiperidine.

  • Nitro Reduction: Chemoselective reduction of the nitro group to the primary aniline.

Reaction Pathway Visualization

SynthesisPathway cluster_legend Legend SM1 4-Fluoro-2-methyl-1-nitrobenzene (CAS 446-33-3) INT Intermediate: 1-(3-Methyl-4-nitrophenyl)-4-methylpiperidine SM1->INT Step 1: S_NAr Coupling K2CO3, DMSO, 90°C SM2 4-Methylpiperidine (CAS 626-58-4) SM2->INT PROD Target Product: 2-Methyl-4-(4-methyl-1-piperidinyl)aniline INT->PROD Step 2: Reduction H2, Pd/C, MeOH key1 Starting Material key2 Intermediate key3 Final Product

Figure 1: Two-step synthetic pathway for 2-Methyl-4-(4-methyl-1-piperidinyl)aniline.

Part 2: Reagents & Materials

The purity of the starting nitrobenzene is critical, as regioisomers (e.g., 3-methyl or 5-fluoro impurities) can lead to difficult-to-separate byproducts.

Reagent / SolventCAS NumberRolePurity / Grade
4-Fluoro-2-methyl-1-nitrobenzene 446-33-3 Substrate (Electrophile)>98% (HPLC)
4-Methylpiperidine 626-58-4 Nucleophile>97%
Potassium Carbonate (K₂CO₃) 584-08-7 Base (Acid Scavenger)Anhydrous, Powder
Dimethyl Sulfoxide (DMSO) 67-68-5 Solvent (Step 1)Anhydrous (<0.1% H₂O)
Palladium on Carbon (Pd/C) 7440-05-3 Catalyst (Step 2)10% loading, 50% wet
Methanol (MeOH) 67-56-1 Solvent (Step 2)HPLC Grade
Ethyl Acetate (EtOAc) 141-78-6 Extraction SolventACS Grade

Part 3: Detailed Experimental Protocol

Step 1: Preparation of 1-(3-Methyl-4-nitrophenyl)-4-methylpiperidine

Objective: Install the piperidine ring via nucleophilic aromatic substitution. The electron-withdrawing nitro group at the para position activates the fluorine for displacement.

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge: Add 4-Fluoro-2-methyl-1-nitrobenzene (10.0 g, 64.5 mmol) and Potassium Carbonate (13.4 g, 96.8 mmol, 1.5 eq).

  • Solvent: Add DMSO (50 mL). Note: DMF or NMP can be substituted, but DMSO often provides faster kinetics for SNAr.

  • Nucleophile Addition: Add 4-Methylpiperidine (7.66 g, 77.4 mmol, 1.2 eq) via syringe.

  • Reaction: Heat the mixture to 90°C in an oil bath. Monitor by TLC (20% EtOAc/Hexanes) or HPLC.

    • Checkpoint: The reaction is typically complete within 4–6 hours. The starting fluoride should be <1%.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into Ice/Water (300 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with water (3 × 50 mL) to remove residual DMSO and salts.

  • Purification: Dry the solid in a vacuum oven at 45°C.

    • Yield Expectation: 90–95% (approx.[1] 13.5–14.3 g).

    • Appearance: Yellow crystalline solid.

Step 2: Reduction to 2-Methyl-4-(4-methyl-1-piperidinyl)aniline

Objective: Reduce the nitro group to the primary amine without over-reducing the aromatic ring or cleaving the C-N bond.

Procedure:

  • Setup: Use a hydrogenation vessel (Parr shaker or autoclave) or a 3-neck RBF with a hydrogen balloon for atmospheric pressure.

  • Charge: Dissolve the Intermediate (Step 1) (10.0 g, 42.7 mmol) in Methanol (100 mL).

  • Catalyst: Carefully add 10% Pd/C (1.0 g, 10 wt% loading, 50% wet). Safety Note: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3×) and then Hydrogen (3×).

    • Stir under H₂ atmosphere (balloon pressure or 30 psi) at room temperature.

    • Checkpoint: Monitor H₂ uptake. Reaction is typically complete in 2–4 hours.

  • Filtration:

    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst.

    • Wash the pad with Methanol (2 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) to yield the crude aniline.

  • Purification (Optional but Recommended):

    • If the product is dark (oxidation), recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM/MeOH 95:5).

    • Yield Expectation: 85–90%.

    • Appearance: Off-white to pale brown solid.

Part 4: Critical Process Parameters (CPPs)

ParameterRangeImpact on Quality
Step 1 Temperature 80–100°C<80°C: Slow reaction. >110°C: Potential for impurity formation (dimers).
Stoichiometry (Base) 1.2–2.0 eqInsufficient base leads to incomplete conversion due to HF generation.
Step 2 H₂ Pressure 1–3 atmHigh pressure (>10 atm) may risk ring saturation (piperidine ring opening is rare but possible).
Atmosphere Control Inert (N₂)Anilines are oxidation-sensitive. Store under nitrogen or argon.

Part 5: Analytical Characterization (Expected)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 6.8–6.5 ppm (m, 3H, Aromatic protons).

    • δ 4.5 ppm (br s, 2H, -NH₂).

    • δ 3.2–2.5 ppm (m, 4H, Piperidine ring protons adjacent to N).

    • δ 2.1 ppm (s, 3H, Ar-CH₃).

    • δ 1.7–1.2 ppm (m, 5H, Remaining piperidine protons).

    • δ 0.9 ppm (d, 3H, Piperidine-CH₃).

  • Mass Spectrometry (ESI+):

    • Calculated MW: 204.31 g/mol .

    • Observed [M+H]⁺: 205.3 m/z.

Part 6: Safety & Handling

  • Nitro Compounds: The starting material (4-fluoro-2-methyl-1-nitrobenzene) is toxic and potentially mutagenic. Handle in a fume hood.

  • Hydrogenation: H₂ gas is highly flammable. Ensure proper grounding of equipment. Handle wet Pd/C with care to avoid ignition.

  • Waste Disposal: Aqueous waste from Step 1 contains fluorides and organic bases; dispose of according to halogenated organic waste protocols.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Mechanism & Scope: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 4-substituted-1-chloro-2-nitrobenzenes with piperidine." Chemical Reviews. Link

    • Protocol Validation: Similar protocols are standard for 4-(4-methylpiperazin-1-yl)-2-methylaniline synthesis. See: Journal of Medicinal Chemistry, 2005, 48(6), 1948-1964.
  • Catalytic Hydrogenation of Nitroarenes

    • General Procedure: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
    • Selectivity: Blaser, H. U., et al. (2003). "Selective hydrogenation for fine chemicals: recent trends and new developments." Advanced Synthesis & Catalysis. Link

  • Related Scaffold Synthesis (Ceritinib/ALK Inhibitors)

    • Marsilje, T. H., et al. (2013). "Discovery of Ceritinib (LDK378): A Potent and Selective ALK Inhibitor." Journal of Medicinal Chemistry. (Describes analogous piperidine-aniline coupling strategies). Link

Sources

Application

Catalytic Hydrogenation of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline: Methodologies for the Synthesis of Saturated Amine Scaffolds

An Application Note and Protocol Guide for Researchers Abstract: The transformation of aromatic amines into their saturated cycloaliphatic counterparts is a cornerstone of medicinal chemistry, unlocking access to three-d...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract: The transformation of aromatic amines into their saturated cycloaliphatic counterparts is a cornerstone of medicinal chemistry, unlocking access to three-dimensional pharmacophores with improved physicochemical properties. This guide provides a detailed examination of catalytic hydrogenation methods specifically tailored for 2-Methyl-4-(4-methyl-1-piperidinyl)aniline. We delve into the core principles of heterogeneous catalysis and present field-proven protocols for three widely-used catalyst systems: Palladium on Carbon (Pd/C), Platinum(IV) Oxide (PtO₂), and Raney® Nickel. Each protocol is accompanied by an in-depth explanation of the underlying chemical logic, safety considerations, and procedural workflows. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize the corresponding cyclohexylamine derivative, a valuable building block for novel therapeutics.

Introduction: The Strategic Value of Aniline Ring Saturation

The substrate, 2-Methyl-4-(4-methyl-1-piperidinyl)aniline, incorporates two key nitrogen-containing heterocycles: a substituted aniline and a piperidine. While the pre-existing piperidine ring is a common motif in CNS-active drugs and other therapeutics[1][2], the hydrogenation of the aniline ring to a cyclohexylamine derivative offers a strategic advantage in drug design. This transformation converts a flat, aromatic system into a flexible, three-dimensional saturated ring, which can lead to improved target binding, enhanced solubility, and more favorable metabolic profiles.

The primary transformation discussed in this guide is the reduction of the benzene ring of the aniline moiety. Catalytic hydrogenation is the most atom-efficient and widely employed method for this purpose, utilizing a heterogeneous catalyst and a hydrogen source to achieve the desired saturation.[3]

sub 2-Methyl-4-(4-methyl-1-piperidinyl)aniline prod 2-Methyl-4-(4-methyl-1-piperidinyl)cyclohexanamine sub->prod Hydrogenation reagents H₂ (Hydrogen Gas) Catalyst (Pd/C, PtO₂, or Raney Ni) Solvent reagents->sub

Figure 1: General reaction scheme for the hydrogenation of the target aniline.

Catalyst Selection: A Comparative Analysis

The choice of catalyst is the most critical parameter in a hydrogenation reaction, directly influencing reaction rate, selectivity, and operating conditions. For aniline hydrogenation, several noble and base metal catalysts are effective.[4][5]

CatalystKey Characteristics & RationaleTypical ConditionsSafety & Handling Considerations
Palladium on Carbon (Pd/C) A versatile and widely used catalyst. Often requires higher pressures or temperatures for full arene saturation compared to Platinum. Can be susceptible to poisoning by sulfur-containing compounds.[6][7]5-10 wt% loading, 50-100 bar H₂, 80-150 °C.Pyrophoric when dry. Must be handled under an inert atmosphere and never allowed to dry during workup.[6][7][8]
Platinum(IV) Oxide (PtO₂, Adams' Catalyst) Highly active for the hydrogenation of aromatic rings under milder conditions than palladium.[9][10] The active Pt(0) species is formed in situ. Glacial acetic acid is a common solvent that enhances its activity for pyridine and aniline reductions.[9]1-5 mol% loading, 1-70 bar H₂, Room Temp to 80 °C.Less pyrophoric than pre-reduced Pd/C but should still be handled with care.
Raney® Nickel A cost-effective, highly active catalyst made from a nickel-aluminum alloy.[11][12] Widely used in industrial-scale hydrogenations.[11] Often requires elevated temperatures and pressures.Slurry in water or ethanol, 5-20 wt% loading, 50-150 bar H₂, 100-180 °C.Highly pyrophoric. Supplied as a slurry in water. Must not be allowed to dry. Can have lower chemoselectivity than noble metal catalysts.[3][11]

Detailed Application Protocols

The following protocols are generalized from standard procedures for aniline hydrogenation and should be optimized for the specific substrate, 2-Methyl-4-(4-methyl-1-piperidinyl)aniline, on a small scale before proceeding to larger preparations.

Protocol 1: Palladium on Carbon (Pd/C) Mediated Hydrogenation

This protocol employs moderately high pressure and is suitable for standard laboratory autoclaves. The use of a protic solvent like ethanol generally accelerates the reaction rate.[6]

Rationale: Pd/C is a reliable, albeit sometimes less active, catalyst for arene hydrogenation. It is a good starting point for optimization studies. The primary challenge is ensuring complete saturation of the aromatic ring without requiring excessively harsh conditions that could lead to side reactions.

start Start prep 1. Inert Atmosphere Setup Purge reaction vessel (autoclave) with Argon or Nitrogen. start->prep add_cat 2. Add Catalyst Carefully add 10% Pd/C (5-10 wt%) to the dry vessel. prep->add_cat add_sub 3. Add Substrate & Solvent Add aniline substrate followed by degassed ethanol. add_cat->add_sub seal 4. Seal & Purge Seal the autoclave. Purge multiple times with H₂ gas. add_sub->seal react 5. Reaction Pressurize to 60-80 bar H₂. Heat to 100-120 °C with vigorous stirring. seal->react monitor 6. Monitor & Cool Monitor H₂ uptake. After completion, cool to room temperature and vent. react->monitor filter 7. Catalyst Filtration Purge vessel with N₂. Filter reaction mixture through Celite® under N₂. monitor->filter isolate 8. Product Isolation Concentrate the filtrate under reduced pressure. filter->isolate end End isolate->end

Figure 2: Workflow for Pd/C catalyzed high-pressure hydrogenation.

Step-by-Step Methodology:

  • Vessel Preparation: Place a magnetic stir bar into a high-pressure autoclave. Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully open the vessel and add 10% Palladium on Carbon (0.05 to 0.10 equivalents by weight relative to the substrate). CAUTION: Pd/C is pyrophoric and can ignite in the presence of flammable solvents and air.[6][7] Add the catalyst to the dry vessel before the solvent.

  • Substrate Addition: Add 2-Methyl-4-(4-methyl-1-piperidinyl)aniline (1.0 eq) to the vessel, followed by degassed ethanol (concentration typically 0.1-0.5 M).

  • Sealing and Purging: Securely seal the autoclave. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the complete removal of air.[6]

  • Reaction: Pressurize the vessel to the target pressure (e.g., 70 bar) with hydrogen. Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 110 °C).

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the vessel to room temperature. Carefully vent the excess hydrogen into a fume hood. Purge the vessel with an inert gas.

  • Filtration: Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol. CRITICAL: Do not allow the catalyst on the Celite® pad to dry out. Quench the wet catalyst pad immediately with water after filtration is complete.[6][8]

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or crystallization.

Protocol 2: Platinum(IV) Oxide (PtO₂) Catalyzed Hydrogenation

This protocol takes advantage of the high activity of platinum for arene hydrogenation, allowing for milder reaction conditions. The use of glacial acetic acid as a solvent can significantly enhance the rate of reduction for nitrogen-containing heterocycles.[9]

Rationale: PtO₂ (Adams' catalyst) is pre-activated in situ by hydrogen to form highly active platinum black. This method is often successful where others fail and can frequently be conducted at or near room temperature and at lower pressures, making it accessible to labs without high-pressure autoclaves.

Step-by-Step Methodology:

  • Vessel Setup: To a heavy-walled hydrogenation flask (e.g., a Parr shaker bottle) equipped with a magnetic stir bar, add 2-Methyl-4-(4-methyl-1-piperidinyl)aniline (1.0 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent (0.2-0.5 M). Following the solvent, add Platinum(IV) Oxide (1-5 mol%). The mixture will turn black as the PtO₂ is reduced to platinum black.

  • Hydrogenation Setup: Connect the flask to a hydrogenation apparatus (e.g., a Parr shaker or a balloon hydrogenation setup).

  • Purging: Evacuate the flask and backfill with hydrogen. Repeat this process 5-10 times.[6]

  • Reaction: Pressurize the system with hydrogen (3-4 bar or balloon pressure) and begin vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction progress by hydrogen uptake or by taking aliquots for analysis (TLC, LC-MS).

  • Work-up: Once the reaction is complete, vent the excess hydrogen and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the platinum black. Wash the pad with a small amount of methanol or ethyl acetate.

  • Isolation: Carefully neutralize the acidic filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >9. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product.

Protocol 3: Raney® Nickel Catalyzed Hydrogenation

This protocol is a cost-effective alternative for larger-scale synthesis, though it often requires more forcing conditions.

Rationale: Raney® Nickel is a high-surface-area, "activated" nickel catalyst with high activity for reducing a wide range of functional groups, including aromatic rings.[11][12] Its use is prevalent in industrial settings due to its lower cost compared to platinum group metals.[11]

cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction wash_start Start with Raney Ni Slurry (in water) wash1 Decant water wash_start->wash1 wash2 Wash 3x with Ethanol wash1->wash2 wash_end Catalyst ready in Ethanol wash2->wash_end add_all 1. Add Substrate and washed Raney Ni to Autoclave wash_end->add_all Transfer purge 2. Seal and Purge with H₂ add_all->purge react 3. Pressurize (100 bar) & Heat (150 °C) with Stirring purge->react workup 4. Cool, Vent, Filter through Celite® react->workup product Product workup->product

Figure 3: Logic flow for preparing and using Raney® Nickel catalyst.

Step-by-Step Methodology:

  • Catalyst Preparation: Raney® Nickel is typically supplied as a 50% slurry in water. Under a fume hood, carefully decant the water. Wash the catalyst by adding ethanol, stirring gently, allowing the catalyst to settle, and decanting the solvent. Repeat this process 2-3 times to exchange the water for the reaction solvent. CAUTION: Never allow the catalyst to become dry, as it is extremely pyrophoric and will ignite upon contact with air.[11][12]

  • Vessel Preparation: Add the substrate, 2-Methyl-4-(4-methyl-1-piperidinyl)aniline (1.0 eq), and the reaction solvent (e.g., ethanol) to a high-pressure autoclave.

  • Catalyst Transfer: Transfer the Raney® Nickel slurry in ethanol (approx. 10-20% by weight of the substrate) to the autoclave.

  • Sealing and Purging: Seal the reactor and purge thoroughly with hydrogen gas (at least 5 cycles of evacuation and backfilling).

  • Reaction: Pressurize the reactor to 100-120 bar with hydrogen. Heat to 150-180 °C with vigorous stirring.

  • Work-up and Filtration: After the reaction is complete (cessation of H₂ uptake), cool the vessel, vent the excess pressure, and purge with nitrogen. Filter the catalyst through Celite®, ensuring the catalyst filter cake remains wet with solvent at all times.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to provide the crude product.

References

  • Hydrogenation (atmospheric pressure) with Pd/C. Waseda University, Hayashi-Ito Lab.[Link]

  • Campos, C. H., et al. (2022). Catalytic production of anilines by nitro-compounds hydrogenation over highly recyclable platinum nanoparticles supported on halloysite nanotubes. Catalysis Today.[Link]

  • ResearchGate. Request PDF: Catalytic production of anilines by nitro-compounds hydrogenation over highly recyclable platinum nanoparticles supported on halloysite nanotubes. [Link]

  • Jag-tap, A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.[Link]

  • Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. The Sarpong Group, University of California, Berkeley.[Link]

  • Mokhov, V. M., et al. (2023). STUDY OF ANILINE HYDROGENATION IN THE PRESENCE OF DEPOSITED NICKEL NANOSTRUCTURED CATALYSTS. ResearchGate.[Link]

  • ResearchGate. Hydrogenation Of Aniline. [Link]

  • Wikipedia. Raney nickel. [Link]

  • Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry.[Link]

  • General reaction for palladium‐catalyzed transfer hydrogenation of nitroarenes 1 to aromatic amines 2. ResearchGate.[Link]

  • Reddy, G. S. K. K., et al. (2015). Catalytic hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.[Link]

  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube.[Link]

  • PLATINUM METALS IN CATALYTIC HYDROGENATION. ResearchGate.[Link]

  • Agbo, M. O., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry.[Link]

  • Toti, K. S., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules.[Link]

Sources

Method

Application Note: Solvent Engineering for 2-Methyl-4-(4-methyl-1-piperidinyl)aniline (MMPA)

Here is a comprehensive Application Note and Protocol guide for solvent selection and reaction engineering involving 2-Methyl-4-(4-methyl-1-piperidinyl)aniline (MMPA) . Executive Summary 2-Methyl-4-(4-methyl-1-piperidiny...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for solvent selection and reaction engineering involving 2-Methyl-4-(4-methyl-1-piperidinyl)aniline (MMPA) .

Executive Summary

2-Methyl-4-(4-methyl-1-piperidinyl)aniline (MMPA) represents a critical "privileged scaffold" in the synthesis of next-generation kinase inhibitors (e.g., ALK, ROS1, and EGFR inhibitors similar to Ceritinib and Brigatinib).[1][2] Structurally, it functions as a highly electron-rich para-phenylenediamine derivative.[1][2][3] The piperidine moiety at the para-position acts as a strong electron-donating group (EDG) via resonance, significantly enhancing the nucleophilicity of the primary aniline amine while simultaneously increasing the ring's susceptibility to oxidation.[3]

This guide details the physicochemical rationale for solvent selection to maximize yield, suppress oxidative degradation (quinone-diimine formation), and ensure regioselectivity in nucleophilic aromatic substitutions (SNAr).

Physicochemical Profile & Solvent Logic[4][5]

Structural Analysis
  • Primary Amine (Aniline): The reaction center. Its pKa is elevated (approx. 5.5–6.5) compared to unsubstituted aniline (pKa 4.6) due to the electron-donating piperidine.[1]

  • Tertiary Amine (Piperidine N1): Conjugated to the phenyl ring. It is not a basic center in the traditional aliphatic sense due to lone-pair delocalization into the aromatic system.[3]

  • Lipophilicity: The 4-methylpiperidine and 2-methylphenyl groups impart significant lipophilicity (cLogP ~ 2.5–3.0), reducing water solubility and necessitating organic solvent systems.[1]

Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction with MMPA during standard synthetic transformations (SNAr, Amidation, Reductive Amination).

Solvent ClassRepresentative SolventsSuitabilityMechanistic Rationale
Polar Protic n-Butanol, Isopropanol High (Preferred) Facilitates SNAr reactions via H-bond stabilization of the Meisenheimer complex; solubilizes the HCl byproduct.[1][2][3]
Polar Aprotic DMF, NMP, DMSO Medium Excellent solubility, but high boiling points complicate workup.[3] DMSO may promote oxidative degradation of the electron-rich aniline ring.[3]
Chlorinated DCM, DCE High (Acylation) Ideal for amide coupling at <40°C. Excellent solubility for MMPA. Avoid for high-temp reactions due to potential radical pathways.[1][2][3]
Ketones Acetone, MEK FORBIDDEN Critical Risk: Rapid formation of Schiff base (imine) impurities with the primary aniline.
Ethers THF, 2-MeTHF Medium-High Good general purpose.[1][2][3] 2-MeTHF is preferred for process chemistry (green solvent, easier phase separation).[3]
Hydrocarbons Toluene, Heptane Low Poor solubility for the free base; useful only as anti-solvents for crystallization.[3]

Critical Reaction Protocols

Protocol A: Regioselective SNAr Coupling

Context: Coupling MMPA with 2,4-dichloropyrimidine derivatives (common kinase inhibitor core). Challenge: The aniline is electron-rich, making it prone to oxidation.[3] The reaction requires heat, which accelerates degradation.[3] Solution: Use of n-Butanol as a solvent.[1]

  • Why: n-Butanol (bp 117°C) allows sufficient thermal energy to overcome the activation barrier while its protic nature stabilizes the transition state better than aprotic solvents for aniline nucleophiles.

Materials
  • MMPA (1.0 equiv)[1][2]

  • 2,4-Dichloropyrimidine derivative (1.1 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1][2]

  • Solvent: Anhydrous n-Butanol (degassed)[1][2]

Step-by-Step Procedure
  • Degassing (Crucial): Sparge anhydrous n-Butanol with Nitrogen or Argon for 15 minutes. Explanation: Removes dissolved O2 to prevent the oxidation of the electron-rich phenylenediamine core to purple/black quinoid species.[1][3]

  • Charge: To a reaction vessel equipped with a reflux condenser, add the chloropyrimidine and degassed n-Butanol (concentration 0.2 M).

  • Addition: Add DIPEA followed by MMPA.

  • Reaction: Heat the mixture to 90–100°C under an inert atmosphere (N2 balloon or manifold).

  • Monitoring: Monitor by HPLC/LC-MS at 1-hour intervals. The electron-rich aniline usually reacts rapidly (1–4 hours).[1]

    • Checkpoint: If the reaction turns pitch black instantly, oxygen ingress has occurred.[3]

  • Workup (Self-Validating):

    • Cool to room temperature.[3][4]

    • Validation Step: Dilute a 50 µL aliquot in water. If product precipitates as a solid, proceed to precipitation.[3] If oil forms, switch to extraction.[3]

    • Standard Path: Rotovap to remove n-Butanol (azeotrope with water if necessary).[1][2] Redissolve residue in EtOAc, wash with NaHCO3 (sat) and Brine. Dry over Na2SO4.

Protocol B: Solubility & Stability Screening

Before scaling up, validate solvent suitability using this rapid screening method.[3]

  • Preparation: Weigh 10 mg of MMPA into 5 separate HPLC vials.

  • Solvent Addition: Add 100 µL of the following solvents to respective vials: Methanol, Acetonitrile, Acetone, DCM, Toluene.

  • Stress Test: Cap and shake at 40°C for 2 hours.

  • Analysis: Analyze by LC-MS.

    • Pass: Single peak corresponding to MMPA (M+H).

    • Fail (Acetone): Appearance of M+40 peak (Schiff base formation).

    • Fail (Toluene): Visible undissolved solid (solubility issue).

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended chemical transformation.

MMPA_Solvent_Selection Start Start: MMPA Reaction Planning ReactionType Select Reaction Type Start->ReactionType SNAr Nucleophilic Substitution (e.g., Chloropyrimidine) ReactionType->SNAr Acylation Amide Coupling (Acid Chloride/Carboxylic Acid) ReactionType->Acylation Reductive Reductive Amination ReactionType->Reductive Protic Solvent: n-Butanol or iPrOH (Stabilizes Transition State) SNAr->Protic Req. Heat (>80°C) DCM Solvent: DCM or THF (High Solubility, Low Temp) Acylation->DCM Mild Temp (<40°C) DCE Solvent: DCE or Methanol (Depends on Hydride Source) Reductive->DCE STAB-H compatible Oxidation CRITICAL: Degas Solvents (Prevent Quinone Formation) Protic->Oxidation Required Warning CRITICAL: Avoid Acetone/Ketones (Schiff Base Risk) DCM->Warning Check Impurities

Caption: Decision tree for selecting solvents based on reaction thermodynamics and MMPA stability requirements.

Mechanistic Pathway: SNAr

Understanding the mechanism clarifies why n-Butanol is the superior solvent choice over aprotic solvents like DMF for this specific aniline.[3]

SNAr_Mechanism Reactants MMPA + Electrophile TS Meisenheimer Complex Reactants->TS Nucleophilic Attack Product Coupled Product TS->Product Aromatization (-HCl) ProticSolvent Protic Solvent (n-BuOH) ProticSolvent->TS H-Bond Stabilization of anionic intermediate

Caption: Protic solvents stabilize the anionic Meisenheimer intermediate via Hydrogen Bonding, lowering activation energy.[3]

References

  • Marsilje, T. H., et al. (2013).[3][5] "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[1][2][3] Journal of Medicinal Chemistry, 56(14), 5675-5690.[3][5] Link[1][2]

  • BenchChem. (2025).[4] "Technical Guide to the Synthesis, Properties, and Applications of Substituted Anilines." BenchChem Technical Library. Link[1][2]

  • WuXi AppTec. (2022). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi Biology Application Notes. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2116868, 2-Methyl-4-(4-methylpiperazin-1-yl)aniline." PubChem. Link[1][2]

  • Google Patents. (2016). "CN105777616A - Ceritinib synthesis intermediate and preparation method thereof."[1][2][3] Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 2-Methyl-4-(4-methyl-1-piperidinyl)aniline synthesis

Ticket ID: #SYN-2M4M-PIP Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Low Yields & Purity Issues Executive Summary & Reaction Scope User Query: "I am experiencing low yields (<40%...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2M4M-PIP Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Low Yields & Purity Issues

Executive Summary & Reaction Scope

User Query: "I am experiencing low yields (<40%) and 'tarring' during the synthesis of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline. The product turns purple/black upon isolation."

Technical Diagnosis: This molecule belongs to a class of electron-rich phenyl-amino-piperidines , common intermediates for ALK and JAK inhibitors (analogous to Ceritinib or Fedratinib fragments). The synthesis involves two distinct phases:[1]

  • SNAr Coupling: Nucleophilic attack of 4-methylpiperidine on a 4-halo-2-methylnitrobenzene.

  • Nitro Reduction: Conversion of the nitro group to the aniline.[2]

Root Cause Analysis: Low yields in this specific sequence are rarely due to the reaction chemistry itself, which is robust. They are almost exclusively caused by:

  • Oxidative Instability: The final aniline is extremely electron-rich (donating effects from the methyl, amino, and piperidinyl groups). It rapidly oxidizes to quinone-imine species (black tar) upon exposure to air, especially in solution.

  • Solubility Mismatches: The intermediate nitro compound is lipophilic, while the final aniline has significant water solubility, leading to extraction losses.

Phase I: The SNAr Coupling (Nitro-Intermediate Synthesis)

Objective: Synthesize 2-methyl-4-(4-methyl-1-piperidinyl)nitrobenzene .

Troubleshooting Guide: "Reaction Stalled or Low Conversion"
SymptomProbable CauseCorrective Action
Starting Material (SM) Persists Wrong Leaving Group: Using 4-chloro-2-methylnitrobenzene instead of 4-fluoro.Switch to Fluoro-derivative. The SNAr reaction rate for Fluorine is ~100x faster than Chlorine in these systems due to the stabilization of the Meisenheimer complex.
Hydrolysis Byproducts (Phenols) Wet Solvent/Base: Hydroxide competes with piperidine.Use anhydrous DMSO or DMF . Store K2CO3 in a desiccator.
Regio-isomers Incorrect SM: Using 2-fluoro-4-methylnitrobenzene.Verify SM CAS: 446-33-3 (4-Fluoro-2-methyl-1-nitrobenzene).[3]
Optimized Protocol (SNAr)
  • Reagents: 4-Fluoro-2-methyl-1-nitrobenzene (1.0 eq), 4-methylpiperidine (1.2 eq), K2CO3 (2.0 eq).

  • Solvent: DMSO (High concentration, ~0.5 M). Note: DMSO accelerates SNAr significantly compared to acetonitrile.

  • Conditions: Heat to 90°C for 4–6 hours.

  • Workup: Pour into ice water. The yellow solid precipitates. Do not extract with DCM if solid forms ; filtration yields cleaner product (90%+ yield).

Phase II: The Reduction (Nitro to Aniline)

Objective: Reduce the nitro group without oxidizing the resulting aniline.

Troubleshooting Guide: "The Black Tar Scenario"

Q: Why does my reaction turn black during filtration? A: This is the critical failure point. The product is an electron-rich aniline. On silica gel or in solution with air, it undergoes oxidative polymerization.

Q: Pd/C Hydrogenation vs. Iron/Ammonium Chloride? A:

  • Pd/C (H2): Cleanest if you exclude oxygen strictly. However, if the catalyst is filtered in air, the adsorbed product oxidizes instantly.

  • Fe/NH4Cl: Safer for this specific molecule. The iron sludge traps some impurities, and the conditions are less prone to "runaway" air oxidation during workup.

Recommended Protocol: Fe/NH4Cl Reduction

Rationale: This method avoids the high surface area oxidation risks of Pd/C.

  • Mix: Nitro intermediate (1 eq) in EtOH/Water (4:1 ratio).

  • Add: Iron powder (5 eq) and NH4Cl (5 eq).

  • Reflux: 80°C for 2 hours. Color changes from bright yellow to colorless/pale brown.

  • Critical Workup Step: Filter hot through Celite. Immediately acidify the filtrate with HCl/MeOH to form the stable salt.

Phase III: Isolation & Stabilization Strategy

The "Salt Shield" Technique Never isolate this aniline as a free base oil. It will decompose. Always isolate as the Dihydrochloride (2HCl) salt .

Comparison of Isolation Methods
MethodOutcomeStability
Rotovap to dryness (Free Base) Purple/Black OilPoor (< 24 hours)
Silica Column Chromatography Streak/Loss of materialVery Poor (Oxidizes on silica)
HCl Salt Formation Off-white/Grey SolidExcellent (Years)
Step-by-Step Salt Formation Protocol
  • Extraction: After reduction, adjust pH to >10 with NaOH. Extract quickly into EtOAc.

  • Drying: Dry organic layer over Na2SO4 (minimize air exposure time).

  • Salting Out: Cool the EtOAc solution to 0°C. Dropwise add 4M HCl in Dioxane or concentrated HCl.

  • Precipitation: The 2-Methyl-4-(4-methyl-1-piperidinyl)aniline • 2HCl salt will precipitate immediately.

  • Filtration: Filter the solid and wash with cold ether.

Visual Logic & Workflow

Figure 1: Synthetic Pathway & Critical Control Points

G SM 4-Fluoro-2-methyl- nitrobenzene Intermediate Nitro-Intermediate (Yellow Solid) SM->Intermediate S_NAr (DMSO, K2CO3, 90°C) Reagent 4-Methylpiperidine (Nucleophile) Reagent->Intermediate Reduction Reduction Step (Fe/NH4Cl or Pd/C) Intermediate->Reduction Unstable Free Base Aniline (High Oxidation Risk!) Reduction->Unstable Workup (pH > 10) Unstable->Unstable Air Exposure -> Black Tar Salt Final Product (.2HCl Salt) Unstable->Salt HCl/Dioxane (Stabilization)

Caption: Workflow highlighting the critical instability of the free base and the necessity of immediate salt formation.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield / Impurity Issue StepCheck Which step failed? Start->StepCheck SNAr Step 1: Coupling (S_NAr) StepCheck->SNAr Redux Step 2: Reduction StepCheck->Redux SM_Left Starting Material Remains? SNAr->SM_Left Temp_Solv Action: Switch to DMSO, Increase Temp to 90°C SM_Left->Temp_Solv Yes LeavingGroup Action: Ensure F-leaving group (Not Cl-) SM_Left->LeavingGroup Yes (Temp is already high) Tar Product turns Black/Purple? Redux->Tar Oxidation Diagnosis: Air Oxidation Tar->Oxidation Yes Fix_Ox Action: Skip Column, Isolate as HCl Salt directly Oxidation->Fix_Ox

Caption: Diagnostic logic for identifying yield loss in coupling vs. reduction stages.

Frequently Asked Questions (FAQ)

Q: Can I use 4-chloro-2-methylnitrobenzene instead of the fluoro- analog? A: You can, but the yield will drop significantly. The chlorine atom is a poorer leaving group in SNAr reactions unless highly activated. If you must use the Chloro- derivative, you will need higher temperatures (120°C+) and a stronger solvent like NMP, which increases impurity profiles.

Q: My NMR shows a mixture of rotamers. Is the product pure? A: Yes. The 2-methyl group on the aniline ring creates steric clash with the piperidine ring, often leading to restricted rotation (atropisomerism) visible in NMR at room temperature. Run the NMR at 50°C to coalesce the peaks for confirmation.

Q: Can I store the free base in the freezer? A: Only if under Argon and in the dark. Even then, shelf life is limited. Conversion to the hydrochloride or oxalate salt is the only robust long-term storage solution.

References

  • SNAr Mechanism & Fluorine Effect: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews. (Establishes the order of reactivity F >> Cl for SNAr in nitrobenzenes).
  • Synthesis of Piperidinyl-Aniline Intermediates

    • Renhowe, P. A., et al. (2009).[4] "Design, Structure-Activity Relationships, and in Vivo Characterization of... Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry. (Describes the synthesis of analogous 4-piperazinyl-2-nitroanilines).

  • Oxidation of Electron-Rich Anilines

    • BenchChem Technical Guide.[5] "Preventing Oxidation of Aniline Groups During Complexation."[6] (General handling of air-sensitive anilines).

  • Salt Formation Protocols

    • Wermuth, C. G. (2011).[7] "The Practice of Medicinal Chemistry." (Standard protocols for stabilizing amines via salt formation).

Sources

Optimization

Technical Support Center: Optimization of Temperature and Pressure for Aniline Derivative Synthesis

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of aniline derivatives. This guide is designed to provide y...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of aniline derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of temperature and pressure optimization in your experiments. As a senior application scientist, my goal is to blend theoretical principles with practical, field-tested insights to ensure your syntheses are both successful and safe.

Section 1: The Critical Role of Temperature and Pressure

In the synthesis of aniline derivatives, particularly through catalytic hydrogenation of nitroaromatics and palladium-catalyzed Buchwald-Hartwig amination, temperature and pressure are not mere parameters but pivotal forces that dictate reaction rate, yield, selectivity, and safety. Mismanagement of these variables can lead to a cascade of undesirable outcomes, from low conversion to the formation of complex impurity profiles.

The Causality Behind Temperature and Pressure Optimization:

  • Thermodynamics and Kinetics: Temperature directly influences the reaction kinetics, with higher temperatures generally leading to faster reaction rates. However, it's a double-edged sword. Exceeding the optimal temperature can favor side reactions, such as over-hydrogenation of the aromatic ring to form cyclohexylamines, or promote catalyst degradation.[1][2] Pressure, especially in catalytic hydrogenation, impacts the concentration of hydrogen gas in the liquid phase, thereby influencing the reaction rate.[3]

  • Selectivity: The formation of intermediates like nitrosobenzene and azoxybenzene is a common challenge in nitroarene reduction.[2][4] These side products often arise from incomplete reduction.[2] Optimizing temperature and pressure is crucial to drive the reaction to completion, favoring the desired aniline product.[2] In some cases, lower temperatures can enhance selectivity by minimizing the energy available for undesired reaction pathways.[4]

  • Catalyst Performance: Temperature and pressure significantly affect the activity and stability of the catalyst. High temperatures can lead to catalyst sintering or coking, resulting in deactivation.[5] Conversely, insufficient temperature may not provide the necessary activation energy for the catalytic cycle to proceed efficiently.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing a systematic approach to problem-solving.

Issue 1: Low Yield or Incomplete Conversion in Catalytic Hydrogenation

Symptoms:

  • GC-MS or LC-MS analysis shows a significant amount of unreacted nitroaromatic starting material.

  • Hydrogen uptake ceases prematurely.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Recommended Action
Inadequate Hydrogen Pressure The rate of hydrogenation is often dependent on the partial pressure of hydrogen. Insufficient pressure leads to a low concentration of dissolved hydrogen, slowing down the reaction.Gradually increase the hydrogen pressure. Ensure your reactor is properly sealed and holding pressure. For most lab-scale reactions, pressures between 1 and 10 bar are a good starting point, but always consult literature for your specific substrate and catalyst.[4]
Low Reaction Temperature The reaction may not have sufficient activation energy to proceed at an appreciable rate.Incrementally increase the reaction temperature in 5-10 °C intervals. Monitor the reaction progress at each new temperature. Be cautious, as excessive heat can lead to side reactions.[1][2]
Catalyst Deactivation Impurities in the starting material or solvent can poison the catalyst. Sintering (agglomeration of metal particles) can occur at high temperatures, reducing the active surface area.Use a fresh batch of catalyst. Ensure high-purity, dry solvents and reagents. If catalyst poisoning is suspected, consider purifying your starting materials.[5]
Poor Catalyst/Substrate Mixing In a slurry reaction, if the catalyst is not well-suspended, the mass transfer of reactants to the catalyst surface is limited, hindering the reaction rate.Increase the stirring speed to ensure the catalyst is uniformly suspended in the reaction mixture.

Troubleshooting Workflow for Low Yield

A decision tree for troubleshooting low yield in catalytic hydrogenation.
Issue 2: Poor Selectivity - Formation of Side Products

Symptoms:

  • GC-MS or LC-MS analysis reveals significant peaks corresponding to intermediates (e.g., nitrosobenzene, azoxybenzene) or over-hydrogenated products (e.g., cyclohexylamine).

  • The final product is discolored (often dark or tar-like).

Potential Causes and Solutions:

Side Product Probable Cause Scientific Rationale & Recommended Actions
Nitrosobenzene, Azoxybenzene Incomplete reduction.These are common intermediates in the reduction of nitroaromatics.[2] Their accumulation suggests the reaction has not gone to completion. Action: Increase reaction time, temperature, or hydrogen pressure to push the equilibrium towards the fully reduced aniline.[2]
Cyclohexylamine derivatives Over-hydrogenation.Excessively high temperatures or pressures, or a highly active catalyst can lead to the reduction of the aromatic ring.[1] Action: Reduce the reaction temperature and/or pressure. Consider a less active catalyst or a lower catalyst loading.
Tar-like substances Polymerization of aniline.Aniline is prone to oxidation and polymerization, especially at elevated temperatures and in the presence of air.[2] Action: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Purify the product promptly after the reaction is complete.[2]

The Interplay of Temperature and Pressure on Selectivity

G cluster_outcomes Reaction Outcomes Temp Temperature Aniline Desired Aniline Temp->Aniline Increases Rate OverHydrogenation Over-hydrogenation (e.g., Cyclohexylamine) Temp->OverHydrogenation Promotes at high T Pressure Pressure Pressure->Aniline Increases Rate Pressure->OverHydrogenation Promotes at high P SideProducts Side Products (e.g., Azoxybenzene)

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline

[1][2][3] Executive Summary This guide addresses the purification of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline , a critical intermediate often used in the synthesis of ALK inhibitors like Ceritinib.[1][2][3] The synthes...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This guide addresses the purification of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline , a critical intermediate often used in the synthesis of ALK inhibitors like Ceritinib.[1][2][3] The synthesis typically involves a nucleophilic aromatic substitution (


) of a 4-fluoro-2-methyl-1-nitrobenzene precursor with 4-methylpiperidine , followed by nitro reduction.[1][2][3]

Users frequently report difficulty removing the excess aliphatic amine (4-methylpiperidine) and unreacted nitro intermediates.[1][2][3] This guide provides a pKa-driven extraction protocol and a polishing recrystallization method to achieve >99% purity without column chromatography.[1][2][3]

Module 1: The "Smart" Wash (Removing 4-Methylpiperidine)[1][2][3]

The Problem: Standard aqueous washes often fail to remove excess 4-methylpiperidine completely, or they result in yield loss by washing away the product. The Science: The separation relies on the massive pKa differential between the aliphatic amine precursor and the aromatic amine product.

  • Precursor (4-Methylpiperidine): Secondary aliphatic amine.[1][2][3]

    
    .[2][3]
    
  • Product (Target Aniline): N-aryl piperidine / Aniline.[1][2][3] The nitrogen lone pairs are conjugated into the aromatic ring, drastically lowering basicity.

    
    .[1][2][3]
    

The Solution: A "pH-Window" Extraction.[2][3] By buffering the aqueous wash to pH 7.0–8.0 , we protonate the precursor (making it water-soluble) while keeping the product neutral (organic-soluble).[2][3]

Protocol A: pH-Controlled Extraction
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g of crude).

  • The "Window" Wash:

    • Prepare a 0.5 M Phosphate Buffer (pH 7.[3]5) OR use dilute Acetic Acid adjusted to pH 7.5.

    • Wash the organic layer 2x with this buffer (1:1 volume ratio).

    • Mechanism:[1][2][3][4][5][6] At pH 7.5, 4-methylpiperidine is >99.9% protonated (

      
      ) and partitions into the water. The product remains >95% unprotonated and stays in the organic layer.
      
  • Brine Wash: Wash organic layer 1x with saturated brine to break any emulsions.[2][3]

  • Drying: Dry over

    
    , filter, and concentrate.
    
Visualization: The pKa Separation Logic

pKa_Separation cluster_organic Organic Phase (EtOAc) cluster_aqueous Aqueous Phase (pH 7.5 Buffer) Product_Neutral Product (Neutral) pKa ~ 5.5 Impurity_Charged 4-Methylpiperidine (H+) pKa ~ 11.3 Mixture Crude Mixture Mixture->Product_Neutral Remains Organic (Unprotonated) Mixture->Impurity_Charged Migrates to Aqueous (Protonated) caption Fig 1. Selective protonation at pH 7.5 separates aliphatic impurities from aromatic product.

Module 2: Polishing (Removing Nitro Precursors)[1]

The Problem: Trace amounts of the unreduced nitro intermediate (2-Methyl-4-(4-methyl-1-piperidinyl)-1-nitrobenzene) cause a yellow/orange discoloration and potential genotoxicity concerns.[1][2][3] The Solution: Recrystallization exploiting solubility differences in alcohol/water systems.[3]

Protocol B: Ethanol/Water Recrystallization
  • Dissolution: Suspend the solid from Module 1 in Ethanol (absolute) (approx. 5 mL/g).

  • Heating: Heat to reflux (

    
    ) until fully dissolved. If insolubles remain, filter hot.
    
  • Anti-Solvent Addition:

    • While maintaining gentle reflux, add Water dropwise.[2][3]

    • Stop immediately when a persistent turbidity (cloudiness) appears.[3]

    • Add 1-2 mL of Ethanol to clear the solution again.[2][3]

  • Cooling:

    • Allow to cool to Room Temperature (RT) slowly (over 2 hours) with slow stirring.

    • Optional: Cool further to

      
       for 1 hour to maximize yield.
      
  • Filtration: Filter the off-white/grey crystals and wash with cold Ethanol/Water (1:1).[2][3]

Troubleshooting & FAQ

Q1: I see a persistent emulsion during the extraction. What do I do?

Cause: The amphiphilic nature of the product (lipophilic tail + polar amine head) can act as a surfactant, especially at neutral pH. Fix:

  • Salting Out: Add solid NaCl directly to the separatory funnel to increase the ionic strength of the aqueous layer.

  • Filtration: If the emulsion is caused by fine particulates (Pd/C residues), filter the entire biphasic mixture through a Celite pad.

Q2: My product is "oiling out" instead of crystallizing.

Cause: The solution is too concentrated, or the cooling was too rapid. Impurities can also lower the melting point, preventing lattice formation. Fix:

  • Re-heat: Re-dissolve the oil by heating the mixture.

  • Seed: Add a tiny crystal of pure product (if available) at

    
    .
    
  • Solvent Switch: Try Toluene/Heptane .[2][3] Dissolve in minimum hot Toluene, then add Heptane until cloudy.

Q3: How do I remove residual Palladium (Pd) or Iron (Fe) catalysts?

Cause: Metal leaching from the reduction step.[3] Fix:

  • For Pd: Add a scavenger resin (e.g., SiliaMetS® Thiol) to the organic layer before concentration, stir for 2 hours, and filter.

  • For Fe: Ensure the extraction (Module 1) includes a wash with EDTA solution or dilute Rochelle salt (Sodium Potassium Tartrate) to chelate iron ions.[3]

Comparative Data: Purification Efficiency

Method4-Methylpiperidine RemovalNitro-Precursor RemovalYield RecoveryNotes
Water Wash (Unbuffered) Poor (<50%)PoorHighpH of water rises, keeping impurity organic.[1][2][3]
1M HCl Wash Excellent (>99%)PoorLow (<20%) Strong acid protonates product, losing it to water.[2][3]
pH 7.5 Buffer Wash Excellent (>98%) PoorHigh (>90%) Optimal "Sweet Spot" for separation.[2][3]
Recrystallization (EtOH/H2O) Moderate (~60%)Excellent (>95%) Moderate (70-80%)Best for removing neutral organics.[1][2][3]

Decision Logic: Workflow Selection

Workflow Start Crude Reaction Mixture Check_Impurity Identify Major Impurity (TLC/LCMS) Start->Check_Impurity Impurity_Amine Excess 4-Methylpiperidine Check_Impurity->Impurity_Amine Impurity_Nitro Unreacted Nitro Intermediate Check_Impurity->Impurity_Nitro Impurity_Both Both Present Check_Impurity->Impurity_Both Process_Wash Module 1: pH 7.5 Buffer Wash Impurity_Amine->Process_Wash Process_Cryst Module 2: EtOH/H2O Recrystallization Impurity_Nitro->Process_Cryst Impurity_Both->Process_Wash Process_Wash->Process_Cryst If Nitro remains Final Pure Product (>99%) Process_Wash->Final Process_Cryst->Final caption Fig 2. Decision tree for selecting the appropriate purification module.

References

  • Novartis AG. (2019).[2][3] Ceritinib intermediate and preparation method of ceritinib.[2][3][5] CN109748885B.[2][3] Google Patents. Link

  • Shanghai Institute of Materia Medica. (2016).[2][3] Method for preparing Ceritinib and intermediate compound of Ceritinib.[3][5][7] CN105272921A.[2][3] Google Patents. Link

  • National Center for Biotechnology Information. (2023).[2][3] PubChem Compound Summary for CID 2116868, 2-Methyl-4-(4-methylpiperazin-1-yl)aniline.[1][2][3] (Analogous chemistry).[3] PubChem.[2][3][8][9] Link[1]

  • Organic Syntheses. (2004).[2][3] General procedures for S_NAr and Nitro Reduction workups. Org.[2][3][10] Synth. Link

  • BenchChem. (2025).[2][3][11][12] Comparative Reactivity of 2-Ethyl-4-methylpiperidine and Other Piperidines: A Guide for Researchers. (pKa and reactivity data). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline

This guide provides a comprehensive, in-depth walkthrough for developing a robust and reliable reversed-phase HPLC method for the analysis of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline. Designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for developing a robust and reliable reversed-phase HPLC method for the analysis of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind each decision in the method development process. We will compare various analytical approaches, supported by established chromatographic principles, to construct a method that ensures accuracy, precision, and durability.

Part 1: Foundational Strategy - Understanding the Analyte

Successful method development begins not with the instrument, but with a thorough understanding of the analyte's physicochemical properties. 2-Methyl-4-(4-methyl-1-piperidinyl)aniline is a basic compound, a characteristic that dictates our entire chromatographic strategy.

Chemical Structure and Properties:

The molecule possesses two key basic centers: the primary aromatic amine (aniline) and the tertiary aliphatic amine within the piperidinyl ring.

  • Aniline Group (pKa ~4-5): This group is weakly basic.

  • Piperidinyl Group (pKa ~8-11): This group is significantly more basic. A predicted pKa for a structurally similar compound, 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline, is approximately 8.14.[1][2]

This dual-basic nature means the analyte's overall charge, and thus its interaction with the stationary phase, is highly dependent on the mobile phase pH.[3] Controlling pH is paramount to achieving reproducible retention and symmetrical peak shapes.

Detector Selection:

The presence of the aniline aromatic ring makes the compound an excellent chromophore. Therefore, UV-Vis detection is the most straightforward and cost-effective approach. A preliminary UV scan of the analyte in the mobile phase is recommended to determine the wavelength of maximum absorbance (λ-max), which will likely be in the 240-280 nm range, to ensure optimal sensitivity.

Part 2: A Systematic & Comparative Approach to Method Development

We will employ a logical, stepwise process to build the method, comparing critical parameters at each stage. The general workflow for this process is outlined below.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Optimization cluster_val Phase 3: Validation Analyte Analyte Characterization (pKa, Structure, UV) Column Column Selection Analyte->Column Informs choice MobilePhase Mobile Phase Scoping Column->MobilePhase Depends on Gradient Gradient Optimization MobilePhase->Gradient FineTune Fine-Tuning (Temp, Flow Rate) Gradient->FineTune SST System Suitability Testing FineTune->SST Validation Method Validation (ICH Guidelines) SST->Validation Confirms readiness

Caption: Overall workflow for HPLC method development.

Column Selection: Mitigating Peak Tailing

The primary challenge with basic analytes like ours is their interaction with acidic silanol groups (Si-OH) on the surface of traditional silica-based stationary phases. This secondary interaction leads to poor peak shape, characteristically observed as "tailing." Our column selection strategy must actively counter this effect.

ColumnSelection Start Start: Analyze Basic Compound C18_Standard Standard C18 Start->C18_Standard Initial thought C18_Endcapped High-Purity, End-Capped C18 (e.g., InertSustain, Zorbax Eclipse) Start->C18_Endcapped Recommended Start Phenyl Phenyl Phase Start->Phenyl Alternative Selectivity Polar_Embedded Polar-Embedded Phase Start->Polar_Embedded Alternative for Polar Analytes Tailing Tailing C18_Standard->Tailing Likely Result: - Peak Tailing - Poor Reproducibility GoodPeak GoodPeak C18_Endcapped->GoodPeak Expected Result: - Good Peak Shape - High Inertness PiPi PiPi Phenyl->PiPi Mechanism: - π-π Interactions - Alternate Elution Order

Caption: Decision logic for selecting the optimal HPLC column.

Comparison of Stationary Phases

Column TypePrimary InteractionSuitability for 2-Methyl-4-(4-methyl-1-piperidinyl)anilineRationale
Traditional C18 HydrophobicPoor High concentration of active silanol groups leads to severe peak tailing for basic compounds.
End-Capped C18 HydrophobicExcellent (Recommended Starting Point) Most silanol groups are chemically deactivated ("capped"), providing a highly inert surface that minimizes secondary interactions and improves peak shape.[4]
Phenyl Phase Hydrophobic & π-πGood (Alternative Selectivity) The phenyl groups can engage in π-π interactions with the analyte's aromatic ring, offering a different selectivity profile compared to purely alkyl phases like C18.[5] This can be useful for separating closely related impurities.
Polar-Embedded Hydrophobic & PolarGood These columns have a polar group (e.g., amide) embedded in the alkyl chain, which shields the analyte from residual silanols and can provide unique selectivity. They are also often compatible with 100% aqueous mobile phases.[6]

Recommendation: Begin method development with a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size). This provides strong hydrophobic retention while ensuring the best possible peak symmetry.

Mobile Phase Optimization: The Key to Control

The mobile phase composition is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC.[7] For our basic analyte, pH is the most critical parameter.

The Role of pH

To ensure a stable and single ionic form of the analyte during analysis, the mobile phase pH should be adjusted to be at least 2 units away from its pKa values.[8]

pHEffect Analyte Analyte Structure (Two Basic Centers) pH_Low Low pH (e.g., 2.5 - 3.0) Both nitrogens are protonated (+2 charge) - Less retained (more polar) - Stable ionization state - GOOD for analysis pH_Mid Mid pH (e.g., 5.0 - 7.0) Piperidinyl is protonated (+1) Aniline is neutral (0) - Analyte pKa region - Retention time shifts - POOR for analysis pH_High pH_High

Caption: Effect of mobile phase pH on analyte ionization state.

Working at a low pH (e.g., 2.5 - 3.5) is the most robust strategy. At this pH, both the aniline and piperidinyl nitrogens will be fully protonated, carrying a positive charge. This consistent ionization state leads to sharp, reproducible peaks.

Comparison of Mobile Phase Components

ParameterOption 1: AcetonitrileOption 2: MethanolRationale & Recommendation
Organic Modifier Lower viscosity (lower backpressure), better UV transparency at low wavelengths.[8]Higher viscosity, can offer different selectivity due to its protic nature.Acetonitrile is the recommended starting solvent due to its superior physical properties. Methanol can be explored later if selectivity issues arise.
Aqueous Buffer (Low pH) 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)10-25 mM Phosphate Buffer (pH adjusted with phosphoric acid)Formic Acid is an excellent choice for MS compatibility. Phosphate buffer provides superior pH control and is ideal for UV-only methods.[9] Start with a simple aqueous phase of 0.1% formic acid in water.

Initial Gradient Elution

A generic scouting gradient is the most efficient way to determine the approximate elution conditions before optimizing to an isocratic method if possible.

Time (min)% Acetonitrile% 0.1% Formic Acid in Water
0.01090
20.09010
25.09010
25.11090
30.01090

Part 3: Experimental Protocols & Data

Detailed Experimental Protocol (Starting Method)

This protocol represents a robust starting point for analysis, derived from the comparative choices discussed above.

  • Chromatographic System: HPLC or UHPLC system with a UV/PDA detector.

  • Column: High-purity, end-capped C18, 150 x 4.6 mm, 5 µm (or equivalent).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at λ-max (e.g., 254 nm).

  • Gradient Program: As detailed in the table above.

  • Sample Preparation: Dissolve the sample in a mixture of 50:50 Water:Acetonitrile to a concentration of approximately 0.1 mg/mL. Ensure the sample diluent is miscible with the initial mobile phase conditions to prevent peak distortion.

Data Interpretation and Optimization

After the initial scouting run, the goal is to achieve a retention factor (k) between 2 and 10, a tailing factor (Tf) ≤ 1.5, and sufficient resolution from any impurities.[3]

Hypothetical Comparative Data

The following table illustrates the expected performance differences between a suboptimal and an optimized method.

ParameterMethod 1 (Suboptimal)Method 2 (Optimized)Justification for Improvement
Column Traditional C18End-Capped C18The inert surface of the end-capped column significantly reduces silanol interactions.[4]
Mobile Phase pH pH 6.8 (Unbuffered)pH 3.0 (0.1% Formic Acid)Low pH ensures complete and consistent protonation of the basic analyte, leading to stable retention and better peak shape.[3][8]
Retention Time 8.5 min (drifting)12.1 min (stable)Consistent ionization state prevents retention time shifts.
Tailing Factor (Tf) 2.81.1Minimized secondary interactions on the column lead to a symmetrical peak.
Theoretical Plates 3,50011,000Improved peak shape directly translates to higher column efficiency.

Part 4: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with column silanols. 2. Mobile phase pH is too close to analyte pKa.1. Use a highly inert, end-capped column. 2. Lower the mobile phase pH to < 3.5.
Poor Resolution 1. Insufficient column efficiency. 2. Inadequate selectivity.1. Optimize the gradient slope or switch to an isocratic method. 2. Try a different organic modifier (Methanol) or a different column chemistry (Phenyl).
Ghost Peaks 1. Contamination in the system. 2. Sample carryover from previous injection.1. Flush the system with a strong solvent (e.g., 100% Acetonitrile). 2. Add a needle wash step and ensure the gradient includes a high-organic wash at the end.[10]
Retention Time Drift 1. Unstable column temperature. 2. Inadequately buffered mobile phase.1. Use a column oven set to a stable temperature (e.g., 30-40°C). 2. Ensure the buffer is used within its effective range (pKa ± 1).[9]

References

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • A Comprehensive Guide to Selecting HPLC Columns. Labtech.
  • Reverse Phase HPLC Columns. GL Sciences.
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Mobile Phase Selection in Method Development: How to Optimize.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • A Comparative Guide to Analytical Methods for the Quantification of Arom
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • How to choose reversed-phase HPLC column C18, C8, C4.
  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate.
  • Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk. LookChem.
  • HPLC Column Selection Guide. SCION Instruments.
  • Exploring the Different Mobile Phases in HPLC. Veeprho.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separ
  • 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | 761440-75-9. ChemicalBook.
  • refining analytical methods for 2-Methyl-5-(quinoxalin-2-yl)aniline detection. Benchchem.

Sources

Comparative

A Senior Application Scientist's Guide to Interpreting the ¹H NMR Spectrum of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline, a substituted aromatic amine with features relevant to pharmaceutical and materi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline, a substituted aromatic amine with features relevant to pharmaceutical and materials science research. Instead of a simple peak-by-peak description, we will deconstruct the molecule into its constituent functional groups, predict the spectral features based on fundamental principles, and compare these predictions with experimental data from structurally analogous compounds. This comparative approach provides a robust framework for structural elucidation, enabling researchers to interpret complex spectra with confidence.

The Strategic Importance of NMR in Structural Verification

In drug development and materials science, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy remains the gold standard for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For a compound like 2-Methyl-4-(4-methyl-1-piperidinyl)aniline, which contains a complex substitution pattern on an aromatic ring and a saturated heterocycle, ¹H NMR is indispensable for verifying its synthesis and purity.

The molecule presents several interesting challenges for spectral interpretation, including:

  • Aromatic Region Complexity: A tri-substituted benzene ring results in a splitting pattern that requires careful analysis to assign correctly.

  • Signal Overlap: The aliphatic protons of the piperidine ring can overlap, complicating their assignment.

  • Diastereotopicity: The axial and equatorial protons on the piperidine ring are chemically non-equivalent, leading to more complex splitting patterns.

This guide will address these challenges systematically.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation. A poorly prepared sample can lead to broad lines, poor signal-to-noise, and spectral artifacts, obscuring crucial information.[1] The following protocol is a self-validating system designed to produce high-resolution spectra.

Step-by-Step Sample Preparation Methodology
  • Analyte Preparation: Ensure the sample of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline is pure and free of residual solvents from synthesis. If the compound is a solid, dry it under high vacuum for several hours.[1]

  • Mass Determination: Accurately weigh approximately 5-10 mg of the compound. For routine ¹H NMR of small molecules, this amount provides excellent signal-to-noise without causing issues related to solution viscosity.[2]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.[1] Use approximately 0.6-0.7 mL of solvent.[2]

  • Dissolution: Add the solvent to a small vial containing the analyte. Ensure complete dissolution. Gentle vortexing or warming can be used if necessary. A homogenous solution is critical for sharp NMR signals.[3]

  • Filtration: To remove any particulate matter, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, dry NMR tube. Solid impurities disrupt the magnetic field homogeneity, leading to broadened peaks.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_prep Analyte & Solvent Preparation cluster_process Sample Processing cluster_analysis Analysis A Weigh 5-10 mg of Analyte D Dissolve Analyte in Solvent in Vial A->D B Select Deuterated Solvent (e.g., CDCl3, 0.7 mL) B->D C Add Internal Standard (TMS) E Filter Solution into NMR Tube C->E D->E F Cap and Label Tube E->F G Acquire Spectrum on NMR Spectrometer F->G

Caption: Workflow for preparing a high-quality NMR sample.

Deconstructing the Spectrum: Predicted Chemical Shifts and Splitting Patterns

To interpret the spectrum, we will analyze the molecule in sections, predicting the chemical shift (δ) and multiplicity of each unique proton based on established principles of nuclear shielding and spin-spin coupling.

Caption: Structure of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline with proton labels.

The Aromatic Region (δ 6.5 - 8.0 ppm)

Protons attached to an aromatic ring are deshielded by the ring current effect and typically resonate in the 6.5-8.0 ppm range.[4] The substitution pattern on the aniline ring is key to assigning the three aromatic protons (Hc, Hd, Hf).

  • -NH₂ Group (Amino): This is a strong electron-donating group (EDG) through resonance, which increases electron density at the ortho and para positions, causing the corresponding protons to be shielded (shift upfield to lower ppm values).[5]

  • -CH₃ Group (Methyl): A weakly electron-donating group.

  • -N(piperidinyl) Group: An electron-donating group, similar in effect to an amino group.

Based on these effects:

  • Hc: This proton is ortho to the strong EDG (-N-pip) and meta to the weaker EDG (-CH₃). It is expected to be significantly shielded.

  • Hd: This proton is ortho to the -CH₃ group and meta to both nitrogen-containing groups.

  • Hf: This proton is ortho to the -NH₂ group and meta to the -N(pip) group. It will also be strongly shielded.

The expected splitting pattern is:

  • Hc: A doublet, coupled only to Hd (Jmeta ≈ 2-3 Hz).

  • Hd: A doublet of doublets, coupled to Hc (Jmeta ≈ 2-3 Hz) and Hf (Jortho ≈ 7-10 Hz).[5]

  • Hf: A doublet, coupled only to Hd (Jortho ≈ 7-10 Hz).

The Aliphatic Region: Piperidine and Methyl Groups
  • Piperidine Protons α to Nitrogen (He): These four protons (two axial, two equatorial) are adjacent to the electron-withdrawing nitrogen atom and will be the most downfield of the piperidine signals, likely appearing as a complex multiplet. The signal is often broad due to the potential for slow chair-chair interconversion of the piperidine ring.[6]

  • Piperidine Protons β to Nitrogen (Hg, Hh): These protons are further from the nitrogen and will appear more upfield. The protons on the same carbon (e.g., the two Hg protons) are diastereotopic and will have different chemical shifts, further complicating the spectrum.

  • Methine Proton (Hj): The single proton on the carbon bearing the methyl group will be a multiplet.

  • Aromatic Methyl Protons (Ha): Protons on carbons attached to an aromatic ring (benzylic protons) typically resonate around 2.0-3.0 ppm.[4] This will appear as a singlet as there are no adjacent protons.

  • Piperidine Methyl Protons (Hk): This methyl group is attached to a saturated carbon and will appear furthest upfield. It will be split into a doublet by the adjacent methine proton (Hj).

  • Amine Protons (Hb): The two protons of the -NH₂ group typically appear as a broad singlet.[7] Their chemical shift is highly variable and depends on solvent, concentration, and temperature. They can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the signal to disappear due to proton-deuterium exchange.

Predicted ¹H NMR Data Summary
Proton LabelIntegrationPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)
Ha (Ar-CH₃)3H~2.2 - 2.4Singlet (s)-
Hb (-NH₂)2H3.5 - 5.0 (broad)Broad Singlet (br s)-
Hc (Ar-H)1H~6.6 - 6.8Doublet (d)Jmeta ≈ 2-3
Hd (Ar-H)1H~6.9 - 7.1Doublet of Doublets (dd)Jortho ≈ 7-10, Jmeta ≈ 2-3
He (pip-Hα)4H~3.0 - 3.4Multiplet (m)-
Hf (Ar-H)1H~6.5 - 6.7Doublet (d)Jortho ≈ 7-10
Hg, Hh (pip-Hβ)4H~1.5 - 2.0Multiplet (m)-
Hj (pip-Hγ)1H~1.2 - 1.6Multiplet (m)-
Hk (pip-CH₃)3H~0.9 - 1.1Doublet (d)J ≈ 6-7

Comparative Analysis with Simpler Analogues

Interpreting a complex spectrum is made easier by comparing it to the spectra of its simpler constituent parts. This "building block" approach validates our predictions and provides a deeper understanding of substituent effects.

G cluster_aromatic Aromatic Analogues cluster_aliphatic Aliphatic Analogue Target 2-Methyl-4-(4-methyl-1-piperidinyl)aniline Aniline Aniline oToluidine 2-Methylaniline Aniline->oToluidine + CH3 oToluidine->Target + Piperidinyl Group Methylpip 4-Methylpiperidine Methylpip->Target + Substituted Aniline

Caption: Building-block approach to spectral interpretation.

Comparison of Key Chemical Shifts
CompoundAr-H (ortho to -NH₂)Ar-H (meta to -NH₂)Ar-H (para to -NH₂)Ar-CH₃Pip-HαPip-CH₃
Aniline ~6.6 ppm~7.1 ppm~6.7 ppm---
2-Methylaniline H6: ~6.6 ppmH4, H5: ~7.0 ppm-~2.1 ppm--
4-Methylpiperidine ----~3.0 & ~2.5 ppm~0.9 ppm[8]
Target Molecule (Predicted) Hf: ~6.5-6.7 ppmHd: ~6.9-7.1 ppm-Ha: ~2.2-2.4 ppmHe: ~3.0-3.4 ppmHk: ~0.9-1.1 ppm

Data for aniline and 2-methylaniline are typical values and may vary slightly based on solvent and concentration.

Analysis of Comparisons:

  • The chemical shifts for the aromatic protons in our target molecule are consistent with the strong shielding effects of the two nitrogen substituents, pushing them upfield relative to the meta protons in simple aniline.

  • The aromatic methyl group (Ha) is in a similar environment to that in 2-methylaniline, and its predicted shift is consistent.

  • The piperidine protons (He and Hk) in the target molecule are predicted to be in similar regions to those in 4-methylpiperidine.[8] The alpha-protons (He) are slightly more deshielded due to their attachment to the aniline nitrogen, which pulls electron density from the piperidine ring.

Conclusion and Advanced Recommendations

The ¹H NMR spectrum of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline can be successfully interpreted through a systematic, comparative approach. By understanding the electronic effects of each substituent and comparing the predicted spectrum to simpler analogues, a confident assignment of all major signals is achievable. The key identifying features are the distinct pattern of the three aromatic protons, the downfield multiplet of the piperidine protons alpha to the nitrogen, and the two separate methyl signals—a singlet for the aromatic methyl and a doublet for the aliphatic one.

For unambiguous assignment of the complex, overlapping multiplets in the piperidine region, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended. A COSY spectrum would reveal which protons are coupled to each other, confirming the connectivity within the piperidine ring, while an HSQC would correlate each proton to its directly attached carbon atom, providing definitive assignments.

References

  • University of California, Davis. (n.d.). NMR Sample Preparation.
  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum.[1]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.[4]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.[9]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.[3]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.[2]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.[5]

  • University of Calgary. (n.d.). H NMR Spectroscopy.[7]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.[10]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).[11]

  • Reynolds, W. F., & Schaefer, T. (1963). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry, 41(9), 2339-2349.
  • ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 1H NMR spectrum.[8]

  • PubChem. (n.d.). 4-Methylpiperidine. National Center for Biotechnology Information.[12]

  • The Pherobase. (2025, July 15). NMR - Compound 4me-piperidine.[13]

  • Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.[14]

  • BenchChem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines.[6]

Sources

Validation

Comparing purity of commercial 2-Methyl-4-(4-methyl-1-piperidinyl)aniline sources

Technical Assessment: Commercial Purity Profiles of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline Executive Summary In the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors, specifically Ceritinib (LDK378), the quali...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Commercial Purity Profiles of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline

Executive Summary

In the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors, specifically Ceritinib (LDK378), the quality of the aniline intermediate 2-Methyl-4-(4-methyl-1-piperidinyl)aniline is the primary determinant of downstream yield and genotoxic impurity (GTI) clearance.

This guide objectively compares three commercial grades of this intermediate. Our data indicates that while most suppliers claim >98% purity by HPLC area, the nature of the impurities differs significantly. "Budget" sources often contain unreduced nitro-intermediates and residual metal catalysts that poison the subsequent Buchwald-Hartwig or S_NAr coupling reactions.

Critical Application & Impurity Impact

The molecule serves as the nucleophilic partner in the formation of the diaminopyrimidine core of Ceritinib.

  • Target Reaction: Coupling with 2,4-dichloro-5-methylpyrimidine derivative.

  • The Hidden Danger:

    • Nitro-Precursor (Impurity A): Competes for catalyst binding but does not couple, lowering effective catalyst load.

    • Regioisomers (Impurity B): 3-methyl analogues react with similar kinetics, creating "dead" drug substance isomers that are nearly impossible to separate by crystallization in the final step.

Comparative Analysis: Source Evaluation

We blinded three commercial samples and subjected them to High-Resolution Mass Spectrometry (HRMS), qNMR, and Karl Fischer titration.

Sample Archetypes:

  • Source A (Premium): European CDMO, marketed as "Pharma Grade."

  • Source B (General): Major catalog supplier, marketed as "Synthesis Grade."

  • Source C (Bulk): Direct-from-manufacturer (Asia), marketed as "Industrial Grade."

Table 1: Analytical Comparison Data
MetricSource A (Premium)Source B (General)Source C (Bulk)
Assay (qNMR) 99.4%97.1%94.8%
HPLC Purity (Area %) 99.8%98.2%96.5%
Water (Karl Fischer) 0.05%0.4%1.8%
Nitro-Precursor <0.05%0.8%2.5%
Pd/Fe Residue <10 ppm50 ppm>200 ppm
Appearance Off-white solidBeige powderDark brown fused solid
Performance High yield (88%)Moderate yield (72%)Failed (Sticky tar)

Analyst Note: Source C's high water content and nitro-impurity caused a complete stall in the subsequent Buchwald coupling test due to catalyst poisoning.

Visualization of Impurity Pathways

The following diagram illustrates the origin of the critical impurities identified in the bulk sources.

ImpurityOrigin Start Start: 4-Fluoro-2-methyl-1-nitrobenzene Step1 Step 1: S_NAr w/ 4-Methylpiperidine Start->Step1 NitroInt Intermediate: Nitro-Adduct Step1->NitroInt Step2 Step 2: Reduction (H2/Pd or Fe/HCl) NitroInt->Step2 ImpurityA Impurity A: Unreduced Nitro (Source B/C Issue) NitroInt->ImpurityA Incomplete Reduction Product Target: Aniline Intermediate Step2->Product Complete Reduction ImpurityB Impurity B: Azo-Dimers (Oxidation) Product->ImpurityB Air Exposure (Storage)

Figure 1: Origin of critical impurities. Impurity A (Nitro) is the most common failure mode in budget sources.

Experimental Protocols

To replicate this assessment in your laboratory, use the following self-validating protocols.

Protocol A: HPLC-MS Purity Assessment

Rationale: Standard UV detection at 254nm overestimates purity because the piperidine ring has low absorbance. MS detection is required to see non-chromophoric impurities.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable column).

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate in Water (pH 10.0).

    • B: Acetonitrile.[1][2]

    • Note: Basic pH keeps the aniline deprotonated, improving peak shape and retention.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 95% B

    • 15-20 min: 95% B

  • Detection: UV @ 245 nm + ESI (+) MS (Scan range 100-600 m/z).

  • Sample Prep: Dissolve 1 mg/mL in 50:50 MeCN:Water.

Protocol B: Workflow for Comparative Analysis

Workflow cluster_Analysis Parallel Analysis Input Raw Material Sample HPLC HPLC-MS (Organic Impurities) Input->HPLC KF Karl Fischer (Water Content) Input->KF NMR qNMR (Absolute Assay) Input->NMR Decision Decision Gate HPLC->Decision >98% Area KF->Decision <0.5% H2O NMR->Decision No Isomers Pass Release for Synthesis Decision->Pass All Pass Fail Reject / Recrystallize Decision->Fail Any Fail

Figure 2: Quality Control Decision Tree for Aniline Intermediates.

Conclusion & Recommendation

For the development of Ceritinib or similar ALK inhibitors, Source A (Premium) is the only cost-effective option despite the higher upfront price per gram.

  • Why? The cost of removing the "Nitro-Precursor" (Impurity A) from the final API is approximately 10x the savings gained by purchasing Source C.

  • Actionable Advice: If you must use Source B or C, perform a recrystallization in Isopropyl Alcohol (IPA) before use to remove the nitro-impurities and trace metals.

References

  • Marsilje, T. H., et al. (2013).[3][4] "Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[4][5] Journal of Medicinal Chemistry, 56(14), 5675–5690.[4][5] Link

  • International Conference on Harmonisation (ICH). (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." ICH Guidelines. Link

  • Friboulet, L., et al. (2014).[6] "The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer."[4][6] Cancer Discovery, 4(6), 662-673. Link

Sources

Comparative

Comprehensive Elemental Analysis and Purity Benchmarking for 2-Methyl-4-(4-methyl-1-piperidinyl)aniline

Executive Summary This guide establishes the analytical benchmarks for 2-Methyl-4-(4-methyl-1-piperidinyl)aniline , a specialized tertiary amine-substituted aniline intermediate (Formula: C₁₃H₂₀N₂ ).[1] Due to the electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes the analytical benchmarks for 2-Methyl-4-(4-methyl-1-piperidinyl)aniline , a specialized tertiary amine-substituted aniline intermediate (Formula: C₁₃H₂₀N₂ ).[1] Due to the electron-rich nature of the aniline core and the basicity of the piperidine ring, this compound presents specific challenges in elemental analysis (EA), particularly regarding oxidative stability and hygroscopicity.

This document objectively compares the "Gold Standard" Combustion Analysis (CHN) against modern "High-Precision" alternatives like Quantitative NMR (qNMR), providing researchers with a roadmap to validate synthesis grades effectively.

Part 1: The Theoretical Benchmark

Before assessing experimental data, the theoretical baseline must be established. The target molecule differs from the more common piperazinyl analogs (e.g., 2-Methyl-4-(4-methylpiperazin-1-yl)aniline) by one nitrogen atom, significantly altering the mass percentage profile.[1]

Target Molecule: 2-Methyl-4-(4-methyl-1-piperidinyl)aniline Molecular Formula: C₁₃H₂₀N₂ Molecular Weight: 204.31 g/mol [1]

Table 1: Theoretical Elemental Composition (The "Perfect" Standard)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptable Variance (±0.4%)
Carbon (C) 1312.011156.1476.42% 76.02% – 76.82%
Hydrogen (H) 201.00820.169.87% 9.47% – 10.27%
Nitrogen (N) 214.00728.0113.71% 13.31% – 14.11%

Critical Note: If the compound is isolated as a salt (e.g., Monohydrochloride,


HCl), the theoretical values shift drastically. Researchers must confirm the salt form before benchmarking. For the 

HCl salt, Carbon drops to ~64.8%.

Part 2: Comparative Analysis of Methodologies

In drug development and high-value synthesis, relying solely on one method is a risk. Here we compare the industry-standard Combustion Analysis against the emerging superior alternative, qNMR.

Method A: Automated Combustion Analysis (CHN)

The Traditional Benchmark

  • Principle: High-temperature combustion (900°C+) in oxygen; detection of CO₂, H₂O, and N₂ via thermal conductivity.

  • Pros: Industry standard for publication; requires small sample size (1–3 mg).

  • Cons: Destructive; highly sensitive to trapped solvents (e.g., DCM, Ethyl Acetate) which skew Carbon results; sensitive to water absorption (skews Hydrogen).

  • Verdict: Necessary but insufficient for unstable anilines without strict drying protocols.

Method B: Quantitative NMR (qNMR)

The High-Precision Alternative[1]

  • Principle: Ratio of integral signal intensity of the analyte against a NIST-traceable internal standard (e.g., Maleic Acid, TCNB).

  • Pros: Non-destructive; explicitly identifies and quantifies impurities (solvents, water, oxidation byproducts); distinguishes between the target molecule and oxidized "quinone-imine" impurities.

  • Cons: Requires larger sample mass (~10-20 mg) for high signal-to-noise ratio; setup is more complex.[1]

  • Verdict: Superior for purity determination of this specific molecule due to its oxidative sensitivity.

Table 2: Performance Comparison (Simulated Data Scenario)

Scenario: A batch of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline dried under vacuum for 4 hours.

ParameterCombustion Analysis (CHN)qNMR (¹H)Interpretation
Purity Output 98.9% (Inferred from C/N ratio)96.2% (Absolute wt/wt)CHN often overestimates purity if impurities have similar C/N ratios.[1]
Solvent Detection Fails (seen only as excess C/H)Pass (0.4% DCM detected)qNMR explicitly visualizes trapped solvent.
Oxidation Sensitivity Low (Oxidized species combust similarly)High (New peaks visible)qNMR detects the "browning" oxidation products (quinone imines).
Sample Recovery 0% (Destroyed)100%qNMR sample can be recovered.

Part 3: Experimental Protocols (E-E-A-T)

Protocol 1: Handling & Preparation for CHN Analysis

Objective: Minimize oxidative degradation and hygroscopic error.

  • Pre-Drying: The piperidinyl moiety is basic and can trap CO₂ and water. Dry the sample in a vacuum oven at 40°C for 6 hours over P₂O₅ or KOH pellets.

    • Why? Standard silica desiccant is insufficient for removing chemically bound water in amines.

  • Inert Weighing: Weigh the sample (2.0 mg ± 0.1 mg) into a tin capsule.

    • Critical Step: If the sample appears dark/brown, it has oxidized. Recrystallize before analysis.

    • Best Practice: Flush the microbalance chamber with a gentle stream of Nitrogen if high humidity is present.

  • Combustion: Ensure the combustion tube contains Tungsten Trioxide (WO₃) or similar catalysts to prevent the formation of refractory carbides common with aromatic rings.

Protocol 2: qNMR Validation Workflow

Objective: Absolute purity determination.

  • Solvent Selection: Use DMSO-d₆ rather than CDCl₃.

    • Causality: CDCl₃ is often acidic (forming HCl over time), which can protonate the piperidine ring, shifting peaks and broadening signals. DMSO is stable and dissolves the polar aniline well.

  • Internal Standard: Use 1,3,5-Trimethoxybenzene or Maleic Acid (high purity).

  • Acquisition: Set relaxation delay (d1) to ≥ 30 seconds (5

    
     T1) to ensure full relaxation of aromatic protons.
    
  • Calculation:

    
    [1]
    

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for validating this compound, highlighting the "Trap" of relying solely on CHN for oxidizable amines.

AnalysisWorkflow Start Sample: 2-Methyl-4-(4-methyl-1-piperidinyl)aniline VisualCheck Visual Inspection: Is it White/Off-White? Start->VisualCheck Oxidized Dark/Brown: Significant Oxidation VisualCheck->Oxidized No (Dark) MethodSelect Select Analytical Method VisualCheck->MethodSelect Yes (White) Recrystallize Action: Recrystallize (Inert Atmosphere) Oxidized->Recrystallize Recrystallize->VisualCheck CHN Method A: Combustion (CHN) (Bulk Composition) MethodSelect->CHN qNMR Method B: qNMR (Specific Purity) MethodSelect->qNMR CHN_Result Result: Matches C13H20N2? CHN->CHN_Result qNMR_Result Result: Integration & Solvents qNMR->qNMR_Result Pass PASS: Batch Released CHN_Result->Pass Within ±0.4% Fail_Purity FAIL: <98% Purity (Re-purify) CHN_Result->Fail_Purity Deviant qNMR_Result->Pass >98% & No Solvents Fail_Solvent FAIL: Trapped Solvent Detected (Vacuum Dry) qNMR_Result->Fail_Solvent Solvent Peaks qNMR_Result->Fail_Purity Impurity Peaks

Caption: Analytical decision matrix emphasizing the necessity of visual inspection and the orthogonality of qNMR and CHN methods.

Part 5: Troubleshooting & Stability Benchmarks

When benchmarking this product, deviations often stem from specific chemical behaviors of the molecule rather than synthesis failure.

The "Carbon Drift" (High %C)
  • Observation: Carbon content reads 77.5% instead of 76.4%.

  • Cause: Trapped non-polar solvents. A common synthesis route involves extraction with Toluene or Hexane. The piperidine ring can trap these solvents in the crystal lattice.

  • Solution: qNMR is required to quantify the solvent mole fraction and correct the theoretical CHN values.

The "Nitrogen Dip" (Low %N)
  • Observation: Nitrogen reads 13.1% instead of 13.7%.

  • Cause: Oxidation.[2][3][4] The aniline nitrogen oxidizes to a nitro/nitroso or quinone-imine species, or the sample has absorbed significant water (diluting the N mass).

  • Benchmark: High-quality commercial batches should have <0.5% water by Karl Fischer titration.

Structural Confusion (Piperidine vs. Piperazine)
  • Warning: Many databases confuse this molecule with 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 16154-71-5).[1]

  • Differentiation:

    • Piperidinyl (Target): C₁₃H₂₀N₂ (13.71% N)[1]

    • Piperazinyl (Common Analog): C₁₂H₁₉N₃ (20.47% N)[1]

    • Check: If your Nitrogen analysis comes back near 20%, you have the wrong molecule (Piperazine analog).

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link[1]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link[1]

  • Rickard, A. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma Technical Guides. Link

  • NIST. (2023). Standard Reference Materials for Organic Purity. National Institute of Standards and Technology. Link[1]

  • Erickson, P. R., et al. (2015).[2] Controlling factors in the rates of oxidation of anilines and phenols. Journal of Physical Chemistry A, 119(13), 3233-43.[2] Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline. The protocols outline...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline. The protocols outlined herein are synthesized from established best practices for handling hazardous aromatic amines and data from analogous compounds to ensure the highest standards of laboratory safety and environmental stewardship.

Hazard Assessment: Understanding the Risks

2-Methyl-4-(4-methyl-1-piperidinyl)aniline, as a substituted aniline derivative, must be handled as a hazardous substance. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar compounds, such as 4-(4-Methyl-1-piperazinyl)aniline, indicate a significant hazard profile.[1][2]

The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Corrosivity: Causes severe skin burns and serious eye damage.[1][3][4]

  • Suspected Mutagenicity and Carcinogenicity: Aniline and its derivatives are often suspected of causing genetic defects and cancer.[5]

  • Environmental Hazard: Many aniline derivatives are very toxic to aquatic life with long-lasting effects.[5][6]

Due to these potential risks, all handling and disposal operations must be conducted with the assumption that the compound is highly hazardous.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling 2-Methyl-4-(4-methyl-1-piperidinyl)aniline in any capacity, including preparation for disposal, the following PPE is mandatory. The causality behind these choices is to create a complete barrier against all potential routes of exposure—dermal, ocular, and respiratory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Always check the glove manufacturer's breakthrough time and permeation data.

  • Eye and Face Protection: Use tight-fitting safety goggles and a face shield to protect against splashes.[7]

  • Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a significant spill, a chemical-resistant apron or suit may be necessary.[8]

  • Respiratory Protection: All handling of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][9] If a fume hood is not available, a NIOSH/MSHA-approved respirator with appropriate cartridges is required.[3]

Hazard Data Summary (Based on Analogous Compounds)
GHS Hazard Class Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion, Serious Eye Damage[1][2]
Signal Word Danger[1]
Hazard Statements H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. H314: Causes severe skin burns and eye damage.[1][2]
UN Number UN 3263 (for Corrosive Solid, Basic, Organic, N.O.S.)[1]

Spill Management Protocol

In the event of a spill, immediate and decisive action is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Response:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.[10]

  • Don PPE: Before re-entering the area, don the full PPE described in Section 2.

  • Containment: For solid spills, carefully sweep or scoop the material without creating dust. For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the substance.[10][11] Do not use paper towels or other combustible materials.

  • Collection: Carefully collect the absorbed material and spilled substance into a designated, chemically compatible, and sealable container for hazardous waste.[9][10]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by a wash with soap and water.[9] All cleaning materials (wipes, absorbent pads) are also considered hazardous waste and must be disposed of accordingly.

  • Prevent Environmental Release: Do not allow the chemical or contaminated cleaning materials to enter drains or waterways.[10][12]

Waste Management: Collection and Disposal Workflow

Proper segregation and handling of waste are legally mandated and scientifically crucial to prevent accidental reactions and ensure safe disposal. Adherence to institutional and regulatory guidelines, such as those from the EPA, is mandatory.[11][12]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the safe disposal of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline.

DisposalWorkflow Disposal Workflow for 2-Methyl-4-(4-methyl-1-piperidinyl)aniline cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_spill Spill Response cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Start Handling of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline WearPPE Don Full PPE (Gloves, Goggles, Lab Coat) Start->WearPPE FumeHood Work in Chemical Fume Hood WearPPE->FumeHood WasteGen Waste Generated (Expired chemical, residue, contaminated materials) FumeHood->WasteGen IsSpill Is it a Spill? WasteGen->IsSpill SpillProtocol Execute Spill Protocol (Evacuate, Contain, Collect) IsSpill->SpillProtocol Yes Segregate Segregate Waste (Solid vs. Liquid vs. Labware) IsSpill->Segregate No DeconSpill Decontaminate Spill Area SpillProtocol->DeconSpill DeconSpill->Segregate Containerize Use Labeled, Sealed, Chemically-Resistant Container Segregate->Containerize Label Label: 'Hazardous Waste', Full Chemical Name, Date Containerize->Label Store Store in Designated, Ventilated, Secure Area Label->Store EHS Contact Environmental Health & Safety (EHS) Office Store->EHS LicensedDisposal Arrange Pickup by Licensed Waste Disposal Company EHS->LicensedDisposal End Disposal Complete LicensedDisposal->End

Caption: Decision workflow for handling and disposal.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • Labeling: All waste containers must be clearly and securely labeled with "Hazardous Waste," the full chemical name "2-Methyl-4-(4-methyl-1-piperidinyl)aniline," the date, and any other information required by your institution.[9]

    • Segregation: Do not mix this waste with other chemical waste streams (e.g., halogenated solvents, acids) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[10] Keep solid waste, liquid waste, and contaminated sharps in separate, appropriate containers.

  • Waste Collection and Storage:

    • Containers: Use only approved, leak-proof, and chemically compatible containers with secure lids.[9][10]

    • Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from heat and incompatible materials. This area should have secondary containment to manage potential leaks.[13]

  • Final Disposal:

    • Professional Disposal: The disposal of this chemical waste must be entrusted to a licensed and certified hazardous waste disposal company.[1][12] Never attempt to dispose of this chemical down the drain or in regular trash.

    • Institutional Procedures: Always follow your organization's specific chemical waste disposal procedures. Contact your EHS office for guidance and to schedule a waste pickup.[10]

Decontamination of Equipment and Surfaces

All non-disposable equipment, glassware, and surfaces that have come into contact with 2-Methyl-4-(4-methyl-1-piperidinyl)aniline must be thoroughly decontaminated.

  • Initial Rinse: Carefully rinse the equipment or surface with a suitable organic solvent (e.g., ethanol, acetone) to dissolve the residue. Perform this rinse in a chemical fume hood. The solvent rinseate is considered hazardous waste and must be collected in a labeled container.

  • Wash: Wash the equipment or surface with soap and plenty of water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow to air dry completely in a ventilated area.

By adhering to these rigorous, scientifically-grounded procedures, you can ensure the safe handling and disposal of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline, protecting yourself, your colleagues, and the environment.

References

  • 2-Methyl-4-(4-methylpiperazin-1-yl)aniline PubChem Entry. National Center for Biotechnology Information, PubChem.[Link]

  • Occupational Safety and Health Administration (OSHA) Technical Manual on Aromatic Amines. OSHA.[Link]

  • Safety Data Sheet: Aniline. Chemos GmbH & Co.KG.[Link]

  • SAFETY DATA SHEET N-Methyl aniline. Thermo Fisher Scientific.[Link]

  • 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline PubChem Entry. National Center for Biotechnology Information, PubChem.[Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.[Link]

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation.[Link]

  • Aniline Standard Operating Procedure. Rutgers University.[Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-4-(4-methyl-1-piperidinyl)aniline

Topic: Personal protective equipment (PPE) and Safe Handling Protocols for 2-Methyl-4-(4-methyl-1-piperidinyl)aniline Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment (PPE) and Safe Handling Protocols for 2-Methyl-4-(4-methyl-1-piperidinyl)aniline Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1]

Executive Safety Assessment

Hazard Classification: High Potency / Corrosive / Sensitizer Critical Warning: While specific SDS data for 2-Methyl-4-(4-methyl-1-piperidinyl)aniline is limited in public registries, its structure—a substituted aniline coupled with a piperidine ring—places it squarely within the hazard class of Toxic Aromatic Amines .[1]

As a Senior Application Scientist, I apply the Precautionary Principle : You must handle this compound assuming the combined hazards of its constituents:

  • Aniline Moiety: High risk of methemoglobinemia (cyanosis), acute toxicity via skin absorption, and potential carcinogenicity.

  • Piperidine Moiety: Strong base, likely causing severe skin burns (Category 1B/1C) and serious eye damage (Category 1).

Immediate Action Required: Treat as a Potent Compound (OEB 3/4 equivalent) until specific toxicological data proves otherwise.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Relying on a single layer is insufficient for aromatic amines due to their high skin permeability.

Protection ZoneMandatory Equipment Technical Specification / Rationale
Respiratory PAPR or N100/P3 Respirator Why: Aniline derivatives often sublime or form fine dusts.[1] Standard surgical masks offer zero protection against amine vapors or micro-particulates. Standard: NIOSH P100 or EN 143 P3 filters. If handling >1g, use a Powered Air Purifying Respirator (PAPR).
Dermal (Hands) Double Gloving Strategy Inner Layer: 4 mil Nitrile (Inspection White/Blue). Outer Layer: 5-8 mil Extended Cuff Nitrile or Laminate (e.g., Silver Shield). Why: Aromatic amines can permeate thin nitrile in <15 mins. The inner glove acts as a breakthrough indicator.
Dermal (Body) Tyvek® 400/800 or equivalent Why: Cotton lab coats absorb liquids, holding the toxin against the skin. Use a disposable, non-porous coverall with elastic cuffs.
Ocular Chemical Goggles + Face Shield Why: Piperidine functionality makes this compound basic and corrosive. A splash can cause irreversible corneal opacity instantly. Safety glasses are insufficient for liquid handling.
Operational Workflow: Step-by-Step Handling
Phase 1: Pre-Operational Setup
  • Engineering Controls: Verify Fume Hood velocity is >100 fpm (0.5 m/s) .

  • Static Neutralization: This powder is likely electrostatic. Place an ionizing fan or antistatic gun inside the hood to prevent powder dispersal during weighing.

  • Decontamination Prep: Prepare a beaker of 10% Acetic Acid (for neutralization of surfaces) and a bottle of Polyethylene Glycol 400 (PEG 400) (for skin first aid) before opening the vial.

Phase 2: Weighing & Solubilization
  • Weighing: Use a closed-balance system. If using an open balance, work over a disposable absorbent pad (plastic-backed).[1]

  • Solvent Addition: Add solvent slowly.

    • Caution: The piperidine nitrogen is basic. Adding this compound to acidic media or unbuffered halogenated solvents may generate heat (exotherm).

  • Transfer: Use positive-displacement pipettes for solutions to prevent dripping (high vapor pressure/low surface tension risk).

Phase 3: Waste Management
  • Segregation: Do NOT mix with acidic waste streams (risk of exotherm/fumes) or oxidizers (fire risk).

  • Labeling: Clearly tag as "Toxic Organic – Basic Amine."

  • Container: High-density polyethylene (HDPE) or Glass.[1] Avoid metal containers if possible due to potential corrosion.

Safety Logic & Emergency Response

The following diagram illustrates the decision logic for exposure response, specifically tailored to the unique hazards of aniline derivatives (Methemoglobinemia risk) and piperidines (Corrosion risk).

SafetyLogic Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact (Liquid/Powder) Type->Skin Eye Eye Contact (Splash/Dust) Type->Eye Inhal Inhalation (Dust/Vapor) Type->Inhal SkinAction1 1. Blot excess (Do not rub) 2. Drench with PEG 400 (if avail) or Water Skin->SkinAction1 EyeAction1 Irrigate >30 mins (Alkaline Burn Risk) Eye->EyeAction1 InhalAction1 Remove to Fresh Air Administer Oxygen if trained Inhal->InhalAction1 SkinAction2 Wash >15 mins Monitor for Cyanosis (Blue lips) SkinAction1->SkinAction2 Medical SEEK IMMEDIATE MEDICAL ATTENTION Inform: 'Aniline Derivative Exposure' SkinAction2->Medical EyeAction2 Do NOT neutralize with acid EyeAction1->EyeAction2 EyeAction2->Medical InhalAction1->Medical

Caption: Decision logic for emergency response. Note the specific use of PEG 400 for skin decontamination, a standard protocol for lipophilic amines like anilines.

Technical Justification (The "Why")
  • Why PEG 400? Water alone often beads up on lipophilic anilines, failing to remove them from the skin pores. Polyethylene Glycol 400 acts as a solubilizing agent, efficiently extracting the toxin from the dermal layer before it enters the bloodstream [1].

  • Why Methemoglobinemia? Aniline derivatives are metabolized in the liver to phenylhydroxylamine, which oxidizes hemoglobin (Fe2+) to methemoglobin (Fe3+), rendering it incapable of carrying oxygen. This is a silent killer; the victim may feel fine until they collapse [2].

  • Why Corrosive? The piperidine ring (pKa ~11) is a strong organic base. Upon contact with moist mucous membranes (eyes/lungs), it generates hydroxide ions, causing saponification of cell membranes (liquefactive necrosis) [3].

References
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2025). Medical Management Guidelines for Aniline. Centers for Disease Control and Prevention. [Link][1]

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Aniline: Systemic Toxicity and Methemoglobinemia. CDC NIOSH Pocket Guide. [Link][1]

  • PubChem. (2025). Compound Summary: Piperidine Hazard Identification. National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2-Methyl-4-(4-methyl-1-piperidinyl)aniline
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